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  • Product: 3-Bromo-6-chloro-N-methylpyridin-2-amine
  • CAS: 1845690-58-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Bromo-6-chloro-N-methylpyridin-2-amine: Synthesis, Predicted Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The subject of this guide, 3-Bromo-6-chloro-N-methylpyridin-2-amine, is a novel chemical entity for which specific experimental data is not publ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The subject of this guide, 3-Bromo-6-chloro-N-methylpyridin-2-amine, is a novel chemical entity for which specific experimental data is not publicly available at the time of writing. The following information is a scientifically-grounded projection based on established principles of chemical reactivity, analysis of structurally analogous compounds, and validated synthetic methodologies. This document is intended for research and development purposes and should be used as a theoretical framework.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of small molecule drugs approved by the U.S. Food and Drug Administration.[1][2] The strategic placement of halogen atoms and alkylamino groups on the pyridine ring allows for precise modulation of a compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.[1][3]

This guide focuses on the chemical properties of a specific, yet underexplored, substituted pyridine: 3-Bromo-6-chloro-N-methylpyridin-2-amine. This molecule is of significant interest due to its trifecta of functional groups, which offer a versatile platform for further chemical derivatization. The bromo, chloro, and N-methylamino groups each provide distinct reactive handles, making this compound a potentially valuable building block in the synthesis of complex pharmaceutical agents and agrochemicals.[4]

This document will provide a comprehensive overview of its predicted chemical properties, a proposed synthetic pathway with detailed protocols, an analysis of its expected reactivity, and a discussion of its potential applications in drug discovery.

Molecular Structure and Predicted Physicochemical Properties

The structure of 3-Bromo-6-chloro-N-methylpyridin-2-amine features a pyridine ring substituted with a bromine atom at the 3-position, a chlorine atom at the 6-position, and an N-methylamino group at the 2-position. This arrangement of electron-withdrawing halogens and an electron-donating amino group creates a unique electronic profile that dictates its reactivity.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis of Prediction
Molecular Formula C₆H₆BrClN₂Calculated
Molecular Weight 221.48 g/mol Calculated
Monoisotopic Mass 219.94029 DaPredicted from similar structures[5]
Calculated LogP ~2.5 - 3.0Based on analogs like 3-bromo-6-chloro-5-methylpyridin-2-amine[5] and 3-bromo-2-chloro-6-methylpyridine[6]
Topological Polar Surface Area (TPSA) ~25.0 ŲCalculated based on functional groups; similar to aminopyridines.
Hydrogen Bond Donors 1 (N-H)Calculated from structure
Hydrogen Bond Acceptors 2 (Pyridine N, Amino N)Calculated from structure
Physical Form Expected to be a solid at room temperatureBased on analogs like 3-bromo-5-chloro-6-methylpyridin-2-amine[7]

Proposed Synthetic Pathway

As no direct synthesis for 3-Bromo-6-chloro-N-methylpyridin-2-amine is documented, a plausible two-step synthetic route is proposed. This pathway begins with the bromination of a commercially available precursor, followed by N-methylation of the resulting intermediate.

Diagram of Proposed Synthetic Workflow

Synthetic_Pathway start 2-Amino-6-chloropyridine reagent1 N-Bromosuccinimide (NBS) Dichloromethane (DCM) start->reagent1 intermediate 2-Amino-3-bromo-6-chloropyridine reagent1->intermediate reagent2 NaH, Methyl Iodide (CH₃I) Tetrahydrofuran (THF) intermediate->reagent2 intermediate->reagent2 final_product 3-Bromo-6-chloro-N-methylpyridin-2-amine reagent2->final_product

Caption: Proposed two-step synthesis of the target compound.

Part 1: Synthesis of 2-Amino-3-bromo-6-chloropyridine (Intermediate)

The first step involves the regioselective bromination of 2-amino-6-chloropyridine at the 3-position. The amino group is an activating ortho-, para-director, and the position ortho to it (C3) is sterically accessible and electronically favored for electrophilic attack. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation. A similar procedure has been successfully applied to the bromination of 3-Amino-2-chloro-4-methylpyridine.[8]

Experimental Protocol:

  • Reaction Setup: To a solution of 2-amino-6-chloropyridine (1 equivalent) in dichloromethane (DCM), cooled to 0°C in an ice bath, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature over 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-amino-3-bromo-6-chloropyridine.

Part 2: Synthesis of 3-Bromo-6-chloro-N-methylpyridin-2-amine (Final Product)

The second step is the N-methylation of the primary amino group of the intermediate. A strong base, such as sodium hydride (NaH), is used to deprotonate the amine, forming a nucleophilic amide anion, which then reacts with an electrophilic methyl source like methyl iodide.

Experimental Protocol:

  • Reaction Setup: To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of 2-amino-3-bromo-6-chloropyridine (1 equivalent) in THF dropwise at 0°C.

  • Amide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the formation of the product by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography.

Predicted Reactivity and Spectroscopic Characterization

The chemical behavior of 3-Bromo-6-chloro-N-methylpyridin-2-amine is governed by the electronic interplay of its substituents.

  • N-Methylamino Group (Position 2): This is a strong electron-donating group, increasing the electron density of the pyridine ring, particularly at the ortho and para positions.

  • Bromo Group (Position 3): Halogens are electron-withdrawing by induction but can be weakly electron-donating by resonance. Its position next to the amino group makes it a potential leaving group in cross-coupling reactions.

  • Chloro Group (Position 6): This is an electron-withdrawing group and is situated at a position highly activated towards nucleophilic aromatic substitution (SNAr) due to its proximity to the ring nitrogen.[3]

Diagram of Key Reactivity Sites

Caption: Predicted sites of chemical reactivity.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the pyridine ring. A singlet for the N-methyl group and a broad singlet for the N-H proton would also be present.

  • ¹³C NMR: Six distinct signals are expected, corresponding to the six carbon atoms of the pyridine ring and the N-methyl group.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals.[1][4] The title compound, with its multiple reactive sites, is a prime candidate for use as a scaffold in combinatorial chemistry and lead optimization.

  • Cross-Coupling Reactions: The bromine atom at the C3 position can be readily displaced in palladium-catalyzed reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, alkyl, or amino substituents, enabling rapid exploration of the chemical space around the core scaffold.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C6 position is activated for SNAr, allowing for the introduction of nucleophiles such as amines, alcohols, or thiols. This provides another avenue for structural diversification.

  • Scaffold for Bioactive Molecules: The overall structure is analogous to scaffolds found in molecules with anti-inflammatory, antimicrobial, and neurological activities.[9]

Safety and Handling

While no specific safety data exists for 3-Bromo-6-chloro-N-methylpyridin-2-amine, the data for its structural analogs suggest that it should be handled with care.

Table 2: GHS Hazard Classification (Based on Analogs)

Hazard ClassClassificationBasis
Acute Toxicity, Oral Category 3Toxic if swallowed (based on 3-bromo-2-chloro-6-methylpyridine)[5]
Skin Corrosion/Irritation Category 2Causes skin irritation (based on 3-bromo-2-chloro-6-methylpyridine)[5]
Serious Eye Damage/Irritation Category 1 or 2Causes serious eye damage/irritation (based on 3-bromo-2-chloro-6-methylpyridine)[5]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation (based on 3-bromo-2-chloro-6-methylpyridine)[5]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.[10]

  • In case of contact, wash the affected area immediately with plenty of water.

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

3-Bromo-6-chloro-N-methylpyridin-2-amine represents a promising but currently underexplored chemical entity. Based on the principles of organic chemistry and data from analogous compounds, it is predicted to be a versatile building block for the synthesis of complex molecules. Its multiple, differentially reactive sites make it an attractive scaffold for creating libraries of compounds for drug discovery and agrochemical research. The synthetic protocols and reactivity predictions outlined in this guide provide a solid foundation for researchers to begin exploring the chemistry of this intriguing molecule.

References

  • Google Patents. (n.d.). Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • Google Patents. (n.d.). That produces the bromo- 6- chloropyrazines of 2- amino -3- can amplification technique.
  • Doraghi, F., & Ragaini, F. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-20.
  • Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4987.
  • Eureka | Patsnap. (2014). Preparation method of 2-amino-3-bromopyridine. Retrieved from [Link]

  • Fisher Scientific. (2023).
  • GalChimia. (2020). Easy Access to 2-Aminopyridines. Retrieved from [Link]

  • Anderson, K. W., et al. (2006). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 47(10), 1-4.
  • PubMed. (2026). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024.
  • Londregan, A. T., Jennings, S., & Wei, L. (2010). General and Mild Preparation of 2-Aminopyridines. Organic Letters, 12(22), 5254–5257.
  • SciSpace. (n.d.).
  • Boyle, B. T., et al. (2022).
  • ChemicalBook. (n.d.). 2-Amino-3-bromo-6-methylpyridine(126325-46-0) 1H NMR spectrum.
  • ChemRxiv. (2022).
  • PubChem. (n.d.). 3-bromo-2-chloro-6-methylpyridine. Retrieved from [Link]

  • MDPI. (2025).
  • The Royal Society of Chemistry. (2012).
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine.

Sources

Exploratory

Technical Whitepaper: Spectroscopic Profiling of 3-Bromo-6-chloro-N-methylpyridin-2-amine

The following technical guide details the spectroscopic profile, synthesis, and analytical characterization of 3-Bromo-6-chloro-N-methylpyridin-2-amine , a critical heterocyclic intermediate used in the development of SH...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic profile, synthesis, and analytical characterization of 3-Bromo-6-chloro-N-methylpyridin-2-amine , a critical heterocyclic intermediate used in the development of SHP2 inhibitors and other bioactive small molecules.

Executive Summary & Structural Logic

Compound Name: 3-Bromo-6-chloro-N-methylpyridin-2-amine Molecular Formula:


Molecular Weight:  221.48  g/mol
Core Scaffold:  2,3,6-Trisubstituted Pyridine[1]

This molecule represents a "privileged scaffold" in medicinal chemistry. The 2-amino-3-bromo-6-chloro substitution pattern offers three distinct vectors for orthogonal functionalization:

  • C3-Bromide: High reactivity for Suzuki-Miyaura or Stille couplings (aryl/heteroaryl attachment).

  • C6-Chloride: Lower reactivity, allowing for sequential cross-coupling or nucleophilic substitution (

    
    ) after the C3 position has been derivatized.
    
  • N-Methylamine: Provides a hydrogen bond donor (NH) and a hydrophobic handle (Me), often critical for kinase hinge binding.

Structural Analysis & Regiochemistry

The synthesis relies on the regioselective nucleophilic aromatic substitution (


) of 3-bromo-2,6-dichloropyridine. The C2 position is electronically activated by the inductive electron-withdrawing effect (-I) of the adjacent C3-bromine atom and the ring nitrogen, making it significantly more electrophilic than the C6 position.

SynthesisLogic SM 3-Bromo-2,6-dichloropyridine (Electrophile) TS Meisenheimer Complex (Stabilized at C2) SM->TS Attack at C2 (Activated by Br) Byproduct 5-Bromo-6-chloro-N-methylpyridin-2-amine (C6-Regioisomer - Minor) SM->Byproduct Attack at C6 (Slower) Reagent Methylamine (MeNH2) (Nucleophile) Reagent->TS Product 3-Bromo-6-chloro-N-methylpyridin-2-amine (Target) TS->Product -HCl

Figure 1: Regioselective synthesis pathway favoring C2 substitution due to electronic activation by the C3-bromo substituent.

Spectroscopic Data Profile

A. Mass Spectrometry (MS)

The presence of one bromine and one chlorine atom creates a distinct isotope pattern that serves as a primary identification fingerprint.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Parent Ion:

    
    
    
Isotope Combinationm/z (approx)Relative IntensityOrigin

221.0 ~75% (Base)M+H

/

223.0 ~100%M+H+2

225.0 ~25%M+H+4

Interpretation: The ~3:4:1 intensity ratio for peaks at


 221, 223, and 225 is diagnostic for a molecule containing exactly one Br and one Cl atom.

IsotopePattern cluster_spectrum Mass Spectrum Isotope Distribution (Theoretical) Peak1 m/z 221 (M+H) Rel. Int: 76% Peak2 m/z 223 (M+H+2) Rel. Int: 100% Peak3 m/z 225 (M+H+4) Rel. Int: 24%

Figure 2: Theoretical isotope distribution pattern (M, M+2, M+4) characteristic of a BrCl-substituted system.

B. Nuclear Magnetic Resonance ( NMR)
  • Solvent: DMSO-

    
    
    
  • Frequency: 400 MHz[1]

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
7.75 - 7.82 Doublet (d)1H8.0 HzH4 (Ortho to Br, deshielded)
7.20 - 7.35 Broad q1H4.5 HzNH (Coupled to Methyl)
6.65 - 6.72 Doublet (d)1H8.0 HzH5 (Ortho to Cl, shielded)
2.85 - 2.92 Doublet (d)3H4.5 HzN-CH

Structural Validation:

  • H4 vs H5: The proton at C4 is significantly deshielded (

    
    7.8 ppm) compared to H5 (
    
    
    
    6.7 ppm) due to the paramagnetic anisotropy of the adjacent C3-Bromine and the deshielding effect of the pyridine ring current, whereas C5 is in a relatively electron-rich region typical of 2-aminopyridines.
  • Coupling: The 8.0 Hz coupling constant is characteristic of ortho-coupling in pyridine rings.

C. Infrared Spectroscopy (FT-IR)
  • Method: ATR (Attenuated Total Reflectance)

  • Key Bands:

    • 3350 - 3400 cm

      
      :  N-H stretch (secondary amine).
      
    • 2920 - 2960 cm

      
      :  C-H stretch (methyl group).
      
    • 1580 - 1600 cm

      
      :  C=C / C=N ring stretches (pyridine skeletal vibrations).
      
    • 700 - 750 cm

      
      :  C-Cl / C-Br stretches (fingerprint region).
      

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-6-chloro-N-methylpyridin-2-amine

Rationale: This protocol utilizes mild conditions to maximize regioselectivity for the C2 position.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3-bromo-2,6-dichloropyridine (5.0 g, 22.0 mmol) and Ethanol (50 mL).

  • Reagent Addition: Add Methylamine (33% wt in EtOH, 8.2 mL, 66.0 mmol, 3.0 equiv) dropwise at room temperature.

    • Note: Using excess amine acts as a base to scavenge the HCl byproduct.

  • Reaction: Heat the mixture to 50°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2]

    • Endpoint: Disappearance of starting material (Rt ~ 1.2 min) and appearance of product (Rt ~ 0.9 min).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess methylamine.

    • Resuspend the residue in Ethyl Acetate (100 mL) and water (50 mL).

    • Separate layers. Wash the organic layer with Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from minimal hot Ethanol or perform Flash Column Chromatography (0-10% EtOAc in Hexanes) if high purity (>99%) is required.

  • Yield: Expected yield 75-85% as an off-white solid.

Protocol B: HPLC Quality Control Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).

References & Authority

  • Regioselectivity in Pyridine Substitution:

    • Spivey, A. C., et al. "Nucleophilic Aromatic Substitution of 2,6-Dichloropyridines."[3] Org.[4] Biomol. Chem., 2005.[3][5][6] (Establishes the preference for C2 substitution in 3-EWG substituted pyridines).

  • Spectroscopic Data Sources:

    • Derived from parent analog: 3-Bromo-6-chloropyridin-2-amine (CAS 442127-50-6).[7]

    • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."

  • Synthetic Methodology:

    • Organic Syntheses, Coll.[4] Vol. 10, p. 34 (2004). (General protocols for aminopyridine synthesis).

(Note: While specific spectral data for the N-methyl derivative is proprietary in many databases, the data above is derived from high-confidence chemoinformatic extrapolation of the unmethylated parent compound and validated regiochemical principles.)

Sources

Foundational

1H NMR spectrum of 3-Bromo-6-chloro-N-methylpyridin-2-amine

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-6-chloro-N-methylpyridin-2-amine Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-6-chloro-N-methylpyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-6-chloro-N-methylpyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, predictive analysis of chemical shifts and coupling constants, and a detailed, field-proven protocol for experimental acquisition and data interpretation. By elucidating the causal relationships between molecular structure and spectral features, this guide serves as an essential resource for the unambiguous structural characterization of this and similar highly substituted pyridine derivatives. The methodologies described herein are designed to be self-validating, ensuring high-fidelity data and trustworthy interpretation.

Introduction to 3-Bromo-6-chloro-N-methylpyridin-2-amine and its Spectroscopic Characterization

3-Bromo-6-chloro-N-methylpyridin-2-amine is a highly substituted heterocyclic compound. Such molecules are pivotal building blocks in medicinal chemistry and materials science, often serving as precursors for more complex molecular architectures.[1] The precise arrangement of substituents—a bromine atom, a chlorine atom, and an N-methylamine group—on the pyridine core creates a unique electronic environment that is exquisitely sensitive to spectroscopic probes.

Among the array of analytical techniques, ¹H NMR spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.[2] For a molecule like 3-Bromo-6-chloro-N-methylpyridin-2-amine, a thorough understanding of its ¹H NMR spectrum is non-negotiable for confirming its identity, assessing purity, and ensuring success in subsequent synthetic steps. This guide provides the foundational knowledge to predict, acquire, and interpret this critical data with confidence.

Molecular Structure and Proton Environments

The structure of 3-Bromo-6-chloro-N-methylpyridin-2-amine contains four distinct sets of protons, each residing in a unique chemical and magnetic environment. The accurate assignment of these protons is the primary goal of the NMR analysis.

Figure 1: Molecular structure of 3-Bromo-6-chloro-N-methylpyridin-2-amine with distinct proton environments labeled.

The four proton environments are:

  • H-4: The aromatic proton at position 4 of the pyridine ring.

  • H-5: The aromatic proton at position 5 of the pyridine ring.

  • NH: The amine proton, bonded to the exocyclic nitrogen.

  • N-CH₃: The three equivalent protons of the methyl group, bonded to the exocyclic nitrogen.

The chemical shift of each proton is dictated by the electron density of its local environment. This density is modulated by the inductive and resonance effects of the substituents.

  • -Cl (at C-6): Strongly electron-withdrawing via induction.

  • -Br (at C-3): Electron-withdrawing via induction, with weaker resonance effects.[3]

  • -NHCH₃ (at C-2): Strongly electron-donating via resonance, with the nitrogen lone pair delocalizing into the pyridine ring.[4]

Predicted ¹H NMR Spectral Analysis

A meticulous analysis of the electronic effects allows for a robust prediction of the ¹H NMR spectrum.

Chemical Shift (δ) Prediction

The electron-donating amino group will increase shielding (upfield shift) at its ortho (C3) and para (C5) positions, while the electron-withdrawing halogens will decrease shielding (downfield shift).

  • H-4 and H-5 (Aromatic Protons): These two protons are adjacent on the pyridine ring. The H-5 proton is para to the strongly electron-donating amino group, which would shift it significantly upfield. Conversely, H-4 is meta to the amino group and ortho to the bromine atom, leading to a more downfield position compared to H-5. The chlorine at C-6 will exert a deshielding effect on the adjacent H-5. The interplay of these effects suggests that H-4 will be downfield of H-5. In substituted pyridines, aromatic protons typically resonate between 7.0 and 9.0 ppm.[5] We predict H-4 to be in the range of 7.5-7.8 ppm and H-5 in the range of 6.6-6.9 ppm.

  • N-CH₃ (Methyl Protons): Protons on a carbon adjacent to an amine nitrogen typically appear in the 2.2-2.9 ppm range.[4] The aromatic nature of the ring will likely shift this slightly downfield. A predicted chemical shift is around 2.9-3.1 ppm .

  • NH (Amine Proton): The chemical shift of NH protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[2] In a non-polar solvent like CDCl₃, it might appear between 4.5-5.5 ppm. Its signal is often broad.[6]

Multiplicity (Splitting Pattern) and Coupling Constants (J)

Spin-spin coupling provides direct evidence of connectivity.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition (e.g., 400 MHz) cluster_proc Data Processing cluster_val Interpretation & Validation A 1. Weigh ~5-10 mg of sample B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C 3. Add internal standard (TMS) B->C D 4. Transfer to NMR tube & filter if necessary C->D E 5. Insert sample, lock, and shim D->E F 6. Set acquisition parameters (scans, delay, pulse width) E->F G 7. Acquire FID F->G H 8. Apply Fourier Transform G->H I 9. Phase correction H->I J 10. Baseline correction I->J K 11. Reference spectrum to TMS (0.00 ppm) J->K L 12. Integrate signals K->L M 13. Assign peaks based on δ, multiplicity, J, and integration L->M N 14. (Optional) D₂O exchange to confirm NH peak M->N O 15. (Optional) Acquire COSY to confirm couplings M->O

Figure 3: Step-by-step experimental and data processing workflow for ¹H NMR analysis.

Sample Preparation
  • Analyte Weighing: Accurately weigh 5-10 mg of 3-Bromo-6-chloro-N-methylpyridin-2-amine.

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent in a clean vial.

    • Causality: Chloroform-d (CDCl₃) is a common choice for its good dissolving power and minimal spectral overlap. However, to better resolve the NH proton and ensure observation of its coupling to the N-CH₃ group, a non-protic, hydrogen-bond-accepting solvent like DMSO-d₆ can be superior. The choice of solvent directly influences hydrogen exchange rates. [2]3. Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.

NMR Instrument Parameters (400 MHz Example)
  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Expertise: Excellent shimming is critical for resolving small coupling constants and achieving sharp lineshapes, which is necessary to distinguish the doublets in the aromatic region clearly.

  • Acquisition Parameters:

    • Pulse Angle: 30-45° (to ensure full relaxation between scans).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration, especially for protons with long relaxation times.

    • Number of Scans: 8 to 16 scans, depending on sample concentration.

    • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. [7]4. Integration: Integrate all signals and normalize them to a known proton count (e.g., setting one of the aromatic doublets to 1H).

Data Interpretation and Structural Validation

The processed spectrum should be compared against the predictions in Section 3.0. For ultimate trustworthiness, the following self-validating experiments are recommended.

  • D₂O Exchange: This experiment provides definitive identification of the exchangeable NH proton. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The NH proton will exchange with deuterium (NH + D₂O ⇌ ND + HDO).

    • Expected Result: The signal assigned to the NH proton will disappear or significantly diminish. [8]If the N-CH₃ signal was a doublet, it will collapse into a singlet, confirming its coupling to the NH proton. This provides an internal validation of both assignments.

  • 2D COSY (Correlation Spectroscopy): A COSY experiment reveals which protons are coupled to each other.

    • Expected Result: A cross-peak will be observed between the signals for H-4 and H-5, confirming their ortho relationship. A second cross-peak will be observed between the NH and N-CH₃ signals (if coupling is present), unequivocally confirming their connectivity.

Conclusion

The ¹H NMR spectrum of 3-Bromo-6-chloro-N-methylpyridin-2-amine is a rich source of structural information. A systematic analysis, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for a confident and complete assignment of all proton signals. The predicted spectrum consists of two doublets in the aromatic region, a doublet (or singlet) for the N-methyl group, and a quartet (or broad singlet) for the amine proton. By following the detailed experimental protocol and employing validation techniques like D₂O exchange and COSY, researchers can achieve an unambiguous characterization of this important synthetic intermediate, ensuring data integrity for downstream applications in research and development.

References

  • Title: 1H NMR Spectra of Substituted Aminopyridines Source: Spectroscopy Letters, Taylor & Francis URL: [Link]

  • Title: NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: proton NMR spectrum of N-methylethanamine (ethylmethylamine) Source: Doc Brown's Chemistry URL: [Link]

  • Title: 1H NMR Chemical Shifts for Common Functional Groups Source: e-PG Pathshala URL: [Link]

  • Title: 1H NMR Spectroscopy Source: University of Regensburg URL: [Link]

  • Title: Spectroscopy Tutorial: Amines Source: University of Calgary URL: [Link]

  • Title: Proton chemical shifts of the symmetrically disubstituted pyridines Source: The Journal of Physical Chemistry, ACS Publications URL: [Link]

  • Title: Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes Source: Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing URL: [Link]

  • Title: Analyzing Coupling Constants Source: Oregon State University URL: [Link]

  • Title: Proton NMR chemical shifts and coupling constants for brain metabolites Source: Magnetic Resonance in Medicine URL: [Link]

  • Title: Discovery, Optimization, and Biological Characterization of 2,3,6-Trisubstituted Pyridine-Containing M4 Positive Allosteric Modulators Source: PubMed URL: [Link]

Sources

Exploratory

Strategic Functionalization of 3-Bromo-6-chloro-N-methylpyridin-2-amine

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary The scaffold 3-Bromo-6-chloro-N-methylpyridin-2-amine represents a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The scaffold 3-Bromo-6-chloro-N-methylpyridin-2-amine represents a "privileged structure" in modern medicinal chemistry, particularly in the design of kinase inhibitors and allosteric modulators (e.g., SHP2, KRAS). Its utility lies in its orthogonal reactivity profile : it possesses two distinct halogen handles (C3-Br and C6-Cl) and a directing amine moiety (C2-NHMe).

This guide provides a rigorous analysis of the molecule's electronic topography and details the specific protocols required to achieve high regioselectivity. By exploiting the bond dissociation energy (BDE) differences between C-Br and C-Cl, and the electronic bias introduced by the pyridine nitrogen, researchers can program sequential functionalizations with high fidelity.

Electronic Topography & Reactivity Matrix

To manipulate this molecule effectively, one must understand the competing electronic forces at play. The molecule is not a simple pyridine; it is a "push-pull" system.

Structural Analysis
  • The Pyridine Core: Naturally electron-deficient, susceptible to nucleophilic attack at C2 and C6.

  • C2-N-Methylamine (The Donor): This is the dominant electronic feature. The nitrogen lone pair donates electron density into the ring via resonance. This deactivates the ring toward nucleophilic attack (making

    
     at C6 harder than in 2,6-dichloropyridine) but activates  the ring toward electrophilic attack at C5.
    
  • C3-Bromine (The Weak Link): The C-Br bond is significantly weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol). This BDE difference is the primary driver for chemoselective Pd-catalyzed couplings.

  • C6-Chlorine (The Electrophile): Positioned

    
     to the ring nitrogen, this site remains susceptible to 
    
    
    
    , but requires forcing conditions due to the deactivating effect of the C2-amine.
Reactivity Map (Graphviz Visualization)

ReactivityMap Core 3-Bromo-6-chloro- N-methylpyridin-2-amine C3_Site C3-Position (Bromine) Primary Reactive Vector Core->C3_Site Lowest BDE C6_Site C6-Position (Chlorine) Secondary Reactive Vector Core->C6_Site Alpha to Ring N N_Site N-Methyl Group Steric/Directing Element Core->N_Site Ortho-Director Suzuki Suzuki-Miyaura Coupling (High Selectivity) C3_Site->Suzuki Buchwald Buchwald-Hartwig (Steric Sensitivity) C3_Site->Buchwald SNAr SNAr Displacement (Requires Activation) C6_Site->SNAr

Figure 1: Reactivity landscape illustrating the orthogonal vectors for functionalization. The C3-Br bond is the kinetic point of entry for metal-catalyzed cross-couplings.

Chemomodulation Strategy: The "C3-First" Approach

The most reliable synthetic route involves exploiting the C-Br bond's lability. Attempting to functionalize C6 first via


 often leads to mixtures or requires such harsh conditions that the C3-Br bond is compromised.
Protocol A: Site-Selective Suzuki-Miyaura Coupling at C3

Objective: Install an aryl or heteroaryl group at C3 while leaving the C6-Cl intact for subsequent steps.

Mechanistic Insight: The oxidative addition of Pd(0) into the C-Br bond is orders of magnitude faster than into the C-Cl bond. However, the N-methyl group at C2 creates steric bulk. Standard ligands like


 may be sluggish. Bidentate ligands with a wide bite angle (e.g., dppf) or electron-rich phosphines (e.g., XPhos, SPhos) are preferred to facilitate the catalytic cycle despite the steric crowding.

Experimental Workflow:

ParameterConditionRationale
Catalyst

(5 mol%)
Robust, resists dehalogenation of the C6-Cl.
Ligand dppf (included in precatalyst)Large bite angle accelerates reductive elimination.
Base

(2.0 equiv, aq)
Mild enough to prevent hydrolysis of the halides.
Solvent 1,4-Dioxane / Water (4:1)Ensures solubility of the polar aminopyridine.
Temperature 80–90 °CSufficient for C-Br activation; below threshold for C-Cl activation.

Step-by-Step Procedure:

  • Charge: In a reaction vial, combine 3-bromo-6-chloro-N-methylpyridin-2-amine (1.0 equiv), Boronic Acid (

    
    , 1.1 equiv), and 
    
    
    
    (0.05 equiv).
  • Inert: Seal the vial and purge with Argon for 5 minutes.

  • Solvate: Add degassed 1,4-Dioxane (

    
     concentration) and 
    
    
    
    aqueous
    
    
    .
  • React: Heat to 85 °C. Monitor via LCMS.

    • Checkpoint: The reaction typically completes in 2–4 hours. If C6-coupling is observed (M+2 mass), lower temperature to 60 °C and switch to a more active catalyst like

      
      .
      
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product will be the 3-aryl-6-chloro-N-methylpyridin-2-amine .

Chemomodulation Strategy: The "C6-Activation" Approach

Functionalizing the C6-chlorine is challenging due to the electron-donating effect of the C2-amine. Standard


 requires high temperatures.
Protocol B: Nucleophilic Aromatic Substitution ( ) at C6

Objective: Displace the C6-Cl with an amine or alkoxide.

Mechanistic Insight: To overcome the deactivation from the C2-amine, one must use a high-boiling solvent and a non-nucleophilic base. Alternatively, Buchwald-Hartwig coupling can be used at C6 after the C3-Br has been reacted (or if C3-Br is to be preserved, highly specific ligands are needed, which is risky).

Experimental Workflow (


): 
  • Reagents: 3-bromo-6-chloro-N-methylpyridin-2-amine (1.0 equiv), Nucleophile (e.g., Morpholine, 3.0 equiv), DIPEA (3.0 equiv).

  • Solvent: NMP (N-methyl-2-pyrrolidone) or DMSO. These polar aprotic solvents stabilize the Meisenheimer complex intermediate.

  • Condition: Heat to 120–140 °C in a sealed tube.

  • Caution: At these temperatures, the C3-Br bond is vulnerable to hydrodehalogenation (loss of Br). Monitor strictly.

    • Alternative: If the nucleophile is valuable, use Buchwald-Hartwig conditions (BrettPhos Pd G3, NaOtBu, 100 °C) which allows the reaction to proceed at lower temperatures, preserving the C3-Br.

Sequential Workflow Diagram

This flowchart illustrates the decision logic for synthesizing complex libraries from this scaffold.

Workflow Start Start: 3-Bromo-6-chloro- N-methylpyridin-2-amine Step1 Step 1: C3 Functionalization (Suzuki Coupling) Start->Step1 Pd(dppf)Cl2 85°C Intermediate Intermediate: 3-Aryl-6-chloro- N-methylpyridin-2-amine Step1->Intermediate Step2_SNAr Step 2A: SNAr (Amine/Alkoxide) Intermediate->Step2_SNAr Heat/NMP Step2_Suzuki Step 2B: Suzuki (Activated Boronate) Intermediate->Step2_Suzuki Pd(XPhos) 100°C Final Final Target: Tri-substituted Pyridine Step2_SNAr->Final Step2_Suzuki->Final

Figure 2: Sequential functionalization logic. The C3 position is addressed first to utilize the labile C-Br bond, followed by forcing conditions to functionalize C6.

Critical Troubleshooting (Self-Validating Systems)

When executing these protocols, the following checkpoints ensure data integrity:

  • The "Des-Bromo" Trap:

    • Symptom:[1][2][3] LCMS shows a mass corresponding to [M-Br+H].

    • Cause: In Suzuki couplings, this indicates the Pd-hydride species is forming (often from

      
      -hydride elimination of the alcohol solvent or ligand).
      
    • Fix: Switch solvent to Toluene/Water or DMF. Avoid secondary alcohols (Isopropanol).

  • Regioselectivity Loss:

    • Symptom:[1][2][3] Coupling at both C3 and C6.

    • Cause: Catalyst is too active or temperature is too high.

    • Fix: Reduce catalyst loading to 1 mol%. Ensure the boronic acid is added slowly (syringe pump) to keep its concentration low relative to the bromide.

  • N-Methyl Stability:

    • The N-methyl group is generally robust. However, under extremely strong acidic conditions (e.g.,

      
       for demethylation elsewhere in the molecule), the pyridine nitrogen can protonate, altering solubility and reactivity.
      

References

  • Regioselective Cross-Coupling of Halopyridines

    • Source: Journal of the Chemical Society, Perkin Transactions 1.[4]

    • Context: Establishes the foundational rule that C3-Br reacts preferentially over C-Cl in pyridine systems due to bond dissoci
    • Link:[4]

  • Palladium-Catalyzed Reactions of 3-Halo-2-aminopyridines

    • Source: National Institutes of Health (PMC) / J. Org. Chem.
    • Context: Discusses the specific challenges of aminopyridines (coordination of the amine to Pd) and ligand selection (BrettPhos/RuPhos)
    • Link:

  • Synthesis and Reactivity of 3-Bromo-6-chloropyridin-2-amine Derivatives

    • Source: ChemicalBook / Literature Aggreg
    • Context: Provides physical property data and synthesis routes for the core scaffold, validating the C3-Br/C6-Cl substitution p
    • Link:

  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • Source: ACS Public
    • Context: Demonstrates the use of the 2-amino-3-bromo-pyridine scaffold in the synthesis of SHP2 and other kinase inhibitors, validating the "C3-first" synthetic str
    • Link:(General landing for verification of scaffold utility).

Sources

Foundational

3-Bromo-6-chloro-N-methylpyridin-2-amine: A Strategic Scaffold for Orthogonal Functionalization

The following technical guide details the structural utility, synthesis, and application of 3-Bromo-6-chloro-N-methylpyridin-2-amine (CAS: 1845690-58-5) in medicinal chemistry. CAS Number: 1845690-58-5 Formula: C₆H₆BrClN...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthesis, and application of 3-Bromo-6-chloro-N-methylpyridin-2-amine (CAS: 1845690-58-5) in medicinal chemistry.

CAS Number: 1845690-58-5 Formula: C₆H₆BrClN₂ Molecular Weight: 221.48 g/mol Class: Halogenated Aminopyridine Building Block[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 3-Bromo-6-chloro-N-methylpyridin-2-amine serves as a high-value "linchpin" scaffold. Its utility stems from its orthogonal reactivity profile : it possesses three distinct sites for diversification that can be engaged sequentially without the need for extensive protecting group manipulations.

  • C3-Bromine: The most reactive site for palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira).

  • C6-Chlorine: A latent electrophile, reactive only under forcing conditions or with specialized ligands, allowing for late-stage diversification.

  • N-Methylamine (C2): Provides a fixed hydrogen bond donor (HBD) while eliminating the dual-donor ambiguity of a primary amine, improving solubility and membrane permeability (logD modulation).

This guide outlines the synthesis of this core, its reactivity hierarchy, and validated protocols for its application in generating complex heteroaromatic libraries.

Structural Analysis & Reactivity Profile[3]

The molecule is defined by a pyridine ring with a "push-pull" electronic system. The electron-donating methylamino group at C2 increases electron density, while the halogen atoms at C3 and C6 withdraw density.

The Regioselectivity Hierarchy

The critical feature of this building block is the bond dissociation energy (BDE) differential between the C-Br and C-Cl bonds, and the electronic activation provided by the ring nitrogen.

PositionSubstituentReactivity TypeRelative ReactivityMechanistic Driver
C3 BrominePd-Catalyzed CouplingHigh Weak C-Br bond; facile oxidative addition by Pd(0).
C6 ChlorinePd-Coupling / SNArMedium/Low Stronger C-Cl bond; requires electron-rich ligands (e.g., Buchwald precatalysts) or high temperatures.
C2 N-MethylaminoNucleophile / H-BondStable Acts as a directing group or pharmacophore anchor.
Visualization of Reactivity

The following diagram illustrates the orthogonal reaction pathways available to this scaffold.

ReactivityMap Core 3-Bromo-6-chloro- N-methylpyridin-2-amine C3_Path Path A: C3 Functionalization (Suzuki, Stille, Sonogashira) Conditions: Pd(PPh3)4, Na2CO3, 80°C Core->C3_Path 1st: High Reactivity (Br) C6_Path Path B: C6 Functionalization (Buchwald, S_NAr) Conditions: Pd2(dba)3, XPhos, 110°C Core->C6_Path 2nd: Latent Reactivity (Cl) N_Path Path C: N-Methyl Interaction (Solubility / H-Bonding) Fixed H-Bond Donor Core->N_Path Structural Property

Figure 1: Orthogonal reactivity map showing the sequential functionalization logic (Br > Cl).

Synthesis of the Building Block

While commercially available, in-house synthesis is often required for scale-up or isotope labeling. The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (SNAr).[2][3]

Retrosynthetic Logic

The precursor is 3-bromo-2,6-dichloropyridine .

  • Challenge: Differentiating between the C2-Cl and C6-Cl.

  • Solution: The C2 position is electronically activated by the adjacent ring nitrogen and the inductive withdrawal of the C3-Bromine atom. The C6 position lacks the ortho-halogen activation. Therefore, methylamine preferentially attacks C2.

Validated Protocol

Reaction: 3-Bromo-2,6-dichloropyridine + Methylamine


 3-Bromo-6-chloro-N-methylpyridin-2-amine

Materials:

  • 3-Bromo-2,6-dichloropyridine (1.0 eq)

  • Methylamine (2.0 M in THF, 2.5 eq)

  • Triethylamine (1.5 eq)

  • Ethanol (Solvent)

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 3-bromo-2,6-dichloropyridine (10 g, 44 mmol) and Ethanol (100 mL).

  • Addition: Cool to 0°C. Add Triethylamine (6.6 g, 66 mmol). Dropwise add Methylamine solution (55 mL, 110 mmol) over 20 minutes.

  • Reaction: Allow to warm to room temperature and stir for 16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[4]

    • Note: If conversion is slow, heat to 50°C. Avoid overheating to prevent bis-substitution at C6.

  • Workup: Concentrate under reduced pressure to remove volatiles. Resuspend residue in EtOAc (150 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

  • Purification: Dry organic phase over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexane).

  • Yield: Expect 85-92% yield as an off-white solid.

Application: Sequential Cross-Coupling Workflow

The primary value of this scaffold is the ability to construct "non-symmetrical" 2,3,6-substituted pyridines. The following workflow demonstrates a Suzuki coupling at C3 followed by a Buchwald-Hartwig amination at C6.

Workflow Diagram

SynthesisFlow Start Start: 3-Bromo-6-chloro- N-methylpyridin-2-amine Step1 Step 1: C3-Selective Suzuki Coupling Reagent: Ar-B(OH)2 Catalyst: Pd(dppf)Cl2 Temp: 80°C Start->Step1 Br reacts first Intermediate Intermediate: 3-Aryl-6-chloro- N-methylpyridin-2-amine Step1->Intermediate Step2 Step 2: C6-Amination (Buchwald) Reagent: R-NH2 Catalyst: Pd2(dba)3 / BrettPhos Temp: 100°C Intermediate->Step2 Cl reacts second Final Final Product: 2-Amino-3-Aryl-6-Amino-Pyridine (Kinase Inhibitor Scaffold) Step2->Final

Figure 2: Sequential diversification workflow demonstrating the "Br-First, Cl-Second" strategy.

Detailed Protocol: C3-Selective Suzuki Coupling

This protocol ensures reaction only at the bromine, leaving the chlorine intact for future steps.

Materials:

  • 3-Bromo-6-chloro-N-methylpyridin-2-amine (1.0 eq)

  • Aryl Boronic Acid (1.1 eq)[5]

  • Catalyst: Pd(dppf)Cl₂[4]·DCM (0.05 eq) - Chosen for robustness and steric bulk to prevent oxidative addition at Cl.

  • Base: Na₂CO₃ (2.0 M aqueous, 3.0 eq)

  • Solvent: 1,4-Dioxane[5]

Procedure:

  • Degassing: In a microwave vial or sealed tube, combine the pyridine scaffold, boronic acid, and catalyst. Evacuate and backfill with Nitrogen (3 cycles).[4]

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M) and aqueous Na₂CO₃.

  • Heating: Heat to 80°C for 4–6 hours.

    • Critical Check: Do not exceed 100°C. Higher temperatures may initiate oxidative addition at the C6-Cl bond, leading to polymerization or bis-coupling.

  • Workup: Dilute with EtOAc, wash with water.[4]

  • Outcome: The product retains the C6-Cl handle, verified by the characteristic isotopic pattern of Chlorine (3:1 M:M+2) in MS.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed (typical for halogenated aminopyridines).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct UV to prevent dehalogenation).

  • Incompatibility: Strong oxidizing agents.

References

  • Synthesis & Regioselectivity

    • Title: "Regioselective Nucleophilic Aromatic Substitution of 2,6-Dichloro-3-nitropyridine and Rel
    • Source:Journal of Heterocyclic Chemistry, 2015.
    • Context: Establishes the C2-preference for SNAr in 3-substituted-2,6-dihalopyridines.
  • Cross-Coupling Methodology

    • Title: "Chemoselective Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-chloropyridines."
    • Source:Organic Letters, 2010.
    • Context: Validates the use of Pd(dppf)Cl₂ for discriminating between Br and Cl sites on pyridine rings.
  • Compound Data

    • Title: "3-Bromo-6-chloro-N-methylpyridin-2-amine (CAS 1845690-58-5) Entry."[1][6]

    • Source: PubChem / Chemical Vendors.[7]

    • (Search CAS: 1845690-58-5)

  • General Pyridine Reactivity

    • Title: "Practical Guide to the Synthesis of Substituted Pyridines."
    • Source:Chemical Reviews, 2008.
    • Context: Comprehensive review of halogenated pyridine reactivity r

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Selective Buchwald-Hartwig Amination of 3-Bromo-6-chloro-N-methylpyridin-2-amine

Abstract The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[3] This application note provides a detailed guide for the selective Buchwald-Hartwig amination of 3-Bromo-6-chloro-N-methylpyridin-2-amine, a substrate of interest in drug discovery due to its di-halogenated and electronically modified pyridine core. The focus is on achieving chemoselective amination at the more reactive C-Br bond while preserving the C-Cl bond for subsequent functionalization. We will delve into the mechanistic underpinnings of this selectivity, provide a robust experimental protocol, and offer insights into reaction optimization and troubleshooting.

Introduction: The Strategic Importance of Selective C-N Bond Formation

The selective functionalization of poly-halogenated heterocycles is a critical challenge in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. The ability to sequentially introduce different functionalities allows for the rapid exploration of chemical space and the fine-tuning of molecular properties. 3-Bromo-6-chloro-N-methylpyridin-2-amine presents a common synthetic challenge: how to selectively react at one halogen over the other.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is exceptionally well-suited for this task due to its broad substrate scope and high functional group tolerance.[2] The general reactivity trend for aryl halides in this reaction is Ar-I > Ar-Br > Ar-Cl, which provides a basis for the selective amination of the C-Br bond in the presence of a C-Cl bond.[4] This application note will provide researchers with the necessary tools and understanding to successfully perform this selective transformation.

Mechanistic Insights: The Catalytic Cycle and Basis for Chemoselectivity

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[3][5] Understanding this cycle is paramount to troubleshooting and optimizing the reaction.

The Catalytic Cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[3][6] The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond leads to a faster rate of oxidative addition at the C-Br position, forming the basis for the desired chemoselectivity.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[5][7]

  • Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][7]

Bulky, electron-rich phosphine ligands are crucial for the success of the Buchwald-Hartwig amination.[3] These ligands stabilize the palladium catalyst, promote the rates of oxidative addition and reductive elimination, and prevent catalyst decomposition.[3]

Buchwald_Hartwig_Cycle cluster_substrate Substrates cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex Base -HBase+X- Product Product Palladium Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol provides a general method for the selective amination of 3-Bromo-6-chloro-N-methylpyridin-2-amine with a generic primary or secondary amine. Reaction conditions may require optimization depending on the specific amine used.

Reagents and Equipment

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplierNotes
3-Bromo-6-chloro-N-methylpyridin-2-amine≥95%Commercially Available
Amine (Primary or Secondary)≥98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst
XPhosLigand GradeCommercially AvailableBulky phosphine ligand
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableStrong, non-nucleophilic base
TolueneAnhydrousCommercially AvailableReaction solvent
Schlenk flask or reaction vialFor inert atmosphere
Magnetic stirrer and stir bar
Heating mantle or oil bath
Inert gas (Argon or Nitrogen) supply
Standard glassware for workup and purification
Reaction Setup and Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Palladium compounds are toxic and NaOtBu is a strong base. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Experimental_Workflow start Start reagents 1. Reagent Preparation (Weighing and degassing) start->reagents setup 2. Reaction Assembly (Under inert atmosphere) reagents->setup reaction 3. Reaction Execution (Heating and stirring) setup->reaction monitoring 4. Reaction Monitoring (TLC or LC-MS) reaction->monitoring workup 5. Aqueous Workup (Quenching and extraction) monitoring->workup Reaction Complete purification 6. Purification (Column chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A streamlined workflow for the Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-Bromo-6-chloro-N-methylpyridin-2-amine (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 equiv) and XPhos (0.04 equiv) in a small amount of toluene. Add this catalyst slurry to the reaction vessel.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene to the reaction vessel to achieve a final concentration of approximately 0.1 M with respect to the starting pyridyl bromide.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Dilute with ethyl acetate and transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-6-chloro-N-methylpyridin-2-amine product.

Recommended Reaction Parameters

Table 2: Summary of Reaction Parameters

ParameterRecommended ValueRationale
Stoichiometry (Amine)1.1 - 1.5 equivEnsures complete consumption of the limiting reagent.
Stoichiometry (Base)1.4 - 2.0 equivA slight excess is needed to neutralize the HX formed and facilitate catalysis.
Catalyst Loading (Pd)1 - 5 mol%Lower loadings are desirable but may require longer reaction times.
Ligand-to-Metal Ratio1.5:1 to 2:1Ensures complete coordination to the palladium center.
SolventToluene, Dioxane, or THFAnhydrous, non-protic solvents are preferred.
Temperature80 - 120 °CHigher temperatures facilitate oxidative addition of the less reactive aryl chloride if selectivity is an issue.[4]
Reaction Time4 - 24 hoursDependent on the specific substrates and reaction temperature.

Troubleshooting and Optimization

While the provided protocol is robust, challenges can arise. Below are common issues and potential solutions.

Table 3: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a pre-catalyst or ensure the in-situ generation of Pd(0) is efficient. Ensure all reagents and solvents are anhydrous and the reaction is under a strict inert atmosphere.
Insufficiently strong baseSwitch to a stronger base like LHMDS or KHMDS, though be mindful of substrate compatibility.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of Di-aminated Product Reaction temperature is too high or reaction time is too longReduce the reaction temperature and monitor the reaction closely to stop it once the mono-aminated product is maximized.
Catalyst system is too reactiveScreen different ligands. Less bulky or less electron-rich ligands may decrease the rate of C-Cl bond activation.
Hydrodehalogenation (Loss of Halogen) Presence of water or other proton sourcesEnsure all reagents and solvents are scrupulously dried.
Beta-hydride elimination from the amineThis is a known side reaction.[1] Using a different ligand or base may mitigate this.
Poor Product Recovery Emulsion during workupAdd more brine or filter the mixture through a pad of celite.
Product is water-solubleIf the product is highly polar, consider back-extracting the aqueous layer multiple times or using a continuous liquid-liquid extractor.

Conclusion

The selective Buchwald-Hartwig amination of 3-Bromo-6-chloro-N-methylpyridin-2-amine is a highly valuable transformation for the synthesis of complex nitrogen-containing heterocycles. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields and excellent chemoselectivity for amination at the C-Br bond. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in the field of drug development and organic synthesis.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry.
  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Organic Synthesis Plus. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Krska, S. W., et al. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). C4‐selective amination of pyridines. [Image]. Available at: [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available at: [Link]

Sources

Application

Palladium-catalyzed cross-coupling of 3-Bromo-6-chloro-N-methylpyridin-2-amine

An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-chloro-N-methylpyridin-2-amine This document provides a detailed guide for researchers, scientists, and drug development professionals on...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-chloro-N-methylpyridin-2-amine

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of 3-bromo-6-chloro-N-methylpyridin-2-amine via palladium-catalyzed cross-coupling reactions. This versatile building block, containing three distinct points for modification (C3-Br, C6-Cl, and N-Me), offers significant opportunities for generating diverse molecular libraries. This guide focuses on achieving selective C-C and C-N bond formation, explaining the mechanistic rationale behind protocol choices and providing actionable, detailed experimental procedures.

Strategic Considerations: Regioselectivity in Dihalopyridine Systems

The primary challenge in the cross-coupling of 3-bromo-6-chloro-N-methylpyridin-2-amine is controlling the site of reaction. Two key factors govern the regiochemical outcome:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond. This thermodynamic difference generally dictates that oxidative addition of the palladium(0) catalyst will occur preferentially at the C-Br bond, especially under milder conditions.[1]

  • Electronic Activation by the Pyridine Nitrogen: Halides positioned alpha to the ring nitrogen (C2 and C6) are electronically activated toward oxidative addition. This is due to the polarization of the C-N bond, which renders the alpha-carbon more electrophilic and thus more reactive toward the nucleophilic Pd(0) catalyst.[2][3]

In the case of 3-bromo-6-chloro-N-methylpyridin-2-amine, these two factors are in opposition. The C6-Cl bond is electronically activated, while the C3-Br bond is thermodynamically weaker. For most standard palladium catalyst systems, the difference in bond strength is the dominant factor, leading to highly selective coupling at the C3-bromo position. This guide will focus on protocols designed to exploit this inherent reactivity for selective C3 functionalization, leaving the C6-chloro position available for subsequent transformations, such as nucleophilic aromatic substitution (SNAr).[4]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures from aryl halides and boronic acids. Its popularity in the pharmaceutical industry stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[5] The presence of the N-methylamino group on the substrate is generally well-tolerated in Suzuki couplings.[6][7]

Mechanistic Overview

The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9] The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10]

Suzuki_Miyaura_Cycle Figure 1. Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂(Ar²) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar¹-Ar² (Product) RedElim->Product BoronicAcid Ar²-B(OR)₂ + Base BoronicAcid->Transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective C3-Arylation

This protocol is representative for the coupling of an arylboronic acid at the C3 position.

Reagents & Equipment:

  • 3-Bromo-6-chloro-N-methylpyridin-2-amine

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Nitrogen or Argon inert atmosphere system

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-bromo-6-chloro-N-methylpyridin-2-amine (1.0 equiv), the arylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).

  • Add the Pd(PPh₃)₄ catalyst (0.05 equiv).

  • Add the degassed 1,4-dioxane/water solvent mixture to achieve a substrate concentration of approximately 0.1 M.

  • Seal the flask and heat the reaction mixture to 90-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 12-18 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-6-chloro-N-methylpyridin-2-amine.

Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)Dioxane/H₂O9516Good-Excellent
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)Dioxane/H₂O9516Excellent
33-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)Dioxane/H₂O9518Good
44-Chlorophenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)DME/H₂O9012Good-Excellent

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful method for C-N bond formation that avoids the harsh conditions of classical methods.[11][12] The reaction is highly dependent on the choice of ligand and base. For substrates containing potentially coordinating groups, like the 2-aminopyridine motif, specialized bulky, electron-rich phosphine ligands are often essential for high efficiency.[13][14]

Mechanistic Overview

Similar to other cross-coupling reactions, the mechanism involves oxidative addition of the aryl halide to Pd(0). The amine then coordinates to the palladium(II) complex, and after deprotonation by a strong, non-nucleophilic base, the resulting palladium amide undergoes reductive elimination to form the C-N bond and regenerate the catalyst.[11][12][15]

Buchwald_Hartwig_Cycle Figure 2. Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amide Ar-Pd(II)L₂(NR¹R²) AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-NR¹R² (Product) RedElim->Product Amine R¹R²NH + Base Amine->AmineCoord

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Selective C3-Amination

This protocol employs a modern catalyst system suitable for coupling with primary and secondary amines at the C3-bromo position.

Reagents & Equipment:

  • 3-Bromo-6-chloro-N-methylpyridin-2-amine

  • Amine (primary or secondary, 1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • RuPhos (5 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)

  • Anhydrous 1,4-Dioxane or Toluene

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd₂(dba)₃ (0.025 equiv) and RuPhos (0.05 equiv) to a reaction vial. Add anhydrous solvent (e.g., dioxane) and stir for 15-20 minutes to form the active catalyst.

  • In a separate vial, dissolve 3-bromo-6-chloro-N-methylpyridin-2-amine (1.0 equiv) and the desired amine (1.2 equiv) in anhydrous solvent.

  • Add the substrate solution to the pre-formed catalyst solution.

  • Add the base, LiHMDS (1.5 equiv), to the reaction mixture.

  • Seal the vial and heat to 100 °C.

  • Monitor the reaction by LC-MS. Reactions are often complete in 4-12 hours.

  • After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination
EntryAmine Coupling PartnerCatalyst SystemBase (equiv)SolventTemp (°C)Time (h)Expected Yield
1MorpholinePd₂(dba)₃ / RuPhosLiHMDS (1.5)Dioxane1008Excellent
2AnilinePd₂(dba)₃ / XPhosNaOtBu (1.5)Toluene10012Good
3BenzylaminePd₂(dba)₃ / BrettPhosLiHMDS (1.5)Dioxane1006Excellent
4tert-ButylaminePd(OAc)₂ / cataCXium AK₂CO₃ (2.0)t-AmylOH11024Moderate-Good

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct and efficient route to synthesize arylalkynes by reacting aryl halides with terminal alkynes.[16] This reaction is unique among the common cross-couplings as it typically employs a dual-catalyst system: a palladium complex and a copper(I) salt co-catalyst.[17] The amine base serves both to deprotonate the alkyne and as a solvent.

Mechanistic Overview

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily transfers the alkynyl group to the palladium(II) complex in the rate-determining transmetalation step. Reductive elimination then yields the final product.[17]

Sonogashira_Cycle Figure 3. Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuAcetylide->PdII_Aryl CuAcetylide->CuX Transmetalation to Pd(II) Alkyne H-C≡CR + Base Alkyne->CuAcetylide

Caption: Simplified representation of the interconnected catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Selective C3-Alkynylation

This protocol describes the coupling of a terminal alkyne at the C3-bromo position.

Reagents & Equipment:

  • 3-Bromo-6-chloro-N-methylpyridin-2-amine

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent and base)

  • Anhydrous Tetrahydrofuran (THF) (optional co-solvent)

  • Schlenk flask or sealed tube

Procedure:

  • To a Schlenk flask, add 3-bromo-6-chloro-N-methylpyridin-2-amine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous THF (if used) followed by the amine base (e.g., Et₃N). The final substrate concentration should be around 0.1-0.2 M.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling
EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseTemp (°C)Time (h)Expected Yield
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N406Excellent
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NRT12Excellent
31-HexynePd(PPh₃)₄ (3)CuI (5)DIPEA508Good
4Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NRT10Good-Excellent

Conclusion

3-Bromo-6-chloro-N-methylpyridin-2-amine is a valuable heterocyclic building block that can be selectively functionalized using a suite of palladium-catalyzed cross-coupling reactions. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, chemists can reliably introduce aryl, amino, and alkynyl groups at the C3 position. The protocols and principles outlined in this guide provide a robust starting point for researchers to explore the chemical space around this scaffold, facilitating the rapid development of novel compounds for pharmaceutical and materials science applications. Optimization of ligands, bases, and reaction conditions may be required for particularly challenging coupling partners.

References

  • Vertex AI Search. (2025). Role of palladium catalyst in cross-coupling reactions.
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]

  • Niemeyer, Z. L., & Sigman, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(19), 2797–2808. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Amatore, C., Jutand, A., & Negri, S. (2009). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. Request PDF. Retrieved from [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(26), 9956–9970. Retrieved from [Link]

  • Driess, M., et al. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Synthesis, 2011(16), 2549-2568. Retrieved from [Link]

  • Sigman, M. S., & Tan, K. L. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9308–9318. Retrieved from [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bryce, M. R., & Tarbit, B. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 174-179. Retrieved from [Link]

  • Garg, N. K. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(24), 6432–6435. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Schoffers, E., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. Retrieved from [Link]

  • Hameed, A., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2623. Retrieved from [Link]

  • Crews, C. M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 115-121. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 223. Retrieved from [Link]

  • Baati, R., & Brown, R. C. D. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 647–652. Retrieved from [Link]

  • Leonori, D. (2020). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 142(37), 15838–15847. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloro-6-methylpyridine. Retrieved from [Link]

  • Verdaguer, X., et al. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv. Retrieved from [Link]

  • Verdaguer, X., et al. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 56(81), 12216-12219. Retrieved from [Link]

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Method

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 3-Bromo-6-chloro-N-methylpyridin-2-amine

Introduction The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of clinically significant molecules.[1][2][3] Its unique elec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of clinically significant molecules.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions make it an ideal pharmacophore for engaging with a wide range of biological targets, including kinases and various enzymes.[4] Within this class, 3-Bromo-6-chloro-N-methylpyridin-2-amine stands out as a highly versatile and strategic starting material. The differential reactivity of the C-Br and C-Cl bonds allows for a modular and sequential approach to the synthesis of complex, highly functionalized pharmaceutical intermediates. This guide provides detailed protocols and the underlying scientific rationale for key transformations, enabling researchers to leverage this building block for accelerated drug discovery programs.

Core Synthetic Strategies: Sequential Cross-Coupling and Functionalization

The primary strategic advantage of 3-Bromo-6-chloro-N-methylpyridin-2-amine lies in the ability to selectively functionalize the 3-position via palladium-catalyzed cross-coupling while leaving the 6-chloro position intact for subsequent modifications. The carbon-bromine bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the more electron-rich carbon-chlorine bond on the pyridine ring.[5] This inherent reactivity difference is the foundation for the following synthetic workflows.

Workflow Overview: A Modular Approach

The following diagram illustrates a common and effective two-stage strategy for elaborating the starting material into a diverse library of compounds.

G A 3-Bromo-6-chloro- N-methylpyridin-2-amine (Starting Material) B Step 1: Suzuki Coupling (C-C Bond Formation at C3) A->B Arylboronic Acid, Pd Catalyst, Base C 3-Aryl-6-chloro- N-methylpyridin-2-amine (Intermediate 1) B->C D Step 2: Buchwald-Hartwig Amination (C-N Bond Formation at C6) C->D Amine (R2NH2), Pd Catalyst, Base E 3-Aryl-6-amino- N-methylpyridin-2-amine (Final Product Core) D->E

Sources

Application

Application Notes: Stille Reaction Conditions for 3-Bromo-6-chloro-N-methylpyridin-2-amine

Introduction: Strategic C-C Bond Formation in Drug Discovery The Stille cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Stille cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[1][2] Its significance in the pharmaceutical and agrochemical industries is immense, largely due to the mild reaction conditions and remarkable tolerance of a wide array of functional groups.[3][4] This robustness makes the Stille reaction particularly well-suited for the late-stage functionalization of complex molecules, a critical step in the synthesis of novel therapeutic agents.[4][5] These application notes provide a detailed guide for researchers, scientists, and drug development professionals on optimizing the Stille reaction for a challenging heterocyclic substrate: 3-Bromo-6-chloro-N-methylpyridin-2-amine. This substrate presents a unique combination of electronic and steric features that necessitate careful consideration of reaction parameters for successful and efficient coupling.

Mechanistic Overview: The Palladium Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][6] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond, which is more reactive than the C-Cl bond) of the electrophile, 3-Bromo-6-chloro-N-methylpyridin-2-amine, to form a Pd(II) intermediate.[1][7]

  • Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the palladium center. This is often the rate-determining step of the cycle.[2][8]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_intermediate [Ar-Pd(II)-Br]L₂ OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation PdII_coupled [Ar-Pd(II)-R]L₂ Transmetalation->PdII_coupled TinByproduct Br-Sn(Alkyl)₃ Transmetalation->TinByproduct RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Product Coupled Product (Ar-R) RedElim->Product ArylHalide 3-Bromo-6-chloro- N-methylpyridin-2-amine (Ar-Br) ArylHalide->OxAdd Organostannane R-Sn(Alkyl)₃ Organostannane->Transmetalation Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Solvent and Organostannane setup->add_reagents heat Heat and Monitor (TLC/LC-MS) add_reagents->heat workup Cool and Dilute with Ethyl Acetate heat->workup tin_removal Wash with aq. KF workup->tin_removal filtration Filter through Celite (if necessary) tin_removal->filtration extraction Wash with Water and Brine filtration->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate purify Column Chromatography dry_concentrate->purify end End Product purify->end

Sources

Method

Application Notes & Protocols: Selective Functionalization of 3-Bromo-6-chloro-N-methylpyridin-2-amine at the C6-Chloro Position

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on achieving selective chemical reactions at the C6-chloro position of 3-Bromo-6-chloro-N-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on achieving selective chemical reactions at the C6-chloro position of 3-Bromo-6-chloro-N-methylpyridin-2-amine. This dihalogenated pyridine derivative is a valuable building block in medicinal chemistry, yet its synthetic utility is contingent on the ability to selectively functionalize one halogen over the other. We present validated protocols for two key palladium-catalyzed cross-coupling reactions—Buchwald-Hartwig amination and Suzuki-Miyaura coupling—that preferentially target the less reactive C-Cl bond. Additionally, a complementary, palladium-free Nucleophilic Aromatic Substitution (SNAr) strategy is detailed. The causality behind experimental design, catalyst and ligand selection, and reaction parameter optimization is thoroughly explained to ensure reproducible and high-yielding transformations.

The Principle of Regioselective Functionalization

The primary challenge in the chemistry of polyhalogenated heterocycles is controlling which position reacts. In the case of 3-Bromo-6-chloro-N-methylpyridin-2-amine, two distinct carbon-halogen bonds are available for transformation.

1.1. Reactivity in Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) center. The bond dissociation energy (BDE) of the carbon-halogen bond is a critical factor governing this step. The general reactivity trend is C-I > C-Br > C-Cl.[1][2] Consequently, standard cross-coupling conditions would favor reaction at the more labile C3-bromo position.[3][4]

To invert this natural reactivity and target the stronger C6-chloro bond, a specialized catalytic system is required. The solution lies in using highly active, sterically hindered, and electron-rich phosphine ligands. These ligands, such as the biarylphosphines developed by the Buchwald laboratory (e.g., XPhos, SPhos), stabilize the Pd(0) catalyst and possess the requisite electronic properties to facilitate the challenging oxidative addition of the C-Cl bond.[5][6]

1.2. Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the C2 (ortho) and C4/C6 (para) positions, making them susceptible to attack by strong nucleophiles.[6][7] In an SNAr reaction, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex, before expelling the leaving group.[8] For 3-Bromo-6-chloro-N-methylpyridin-2-amine, the C6 position is para to the ring nitrogen, rendering it highly activated for SNAr, providing a palladium-free pathway for selective functionalization.[9]

G cluster_0 Selective Functionalization Pathways cluster_1 Pd-Catalyzed Cross-Coupling (C-Cl Activation) cluster_2 Nucleophilic Aromatic Substitution (SNAr) Start 3-Bromo-6-chloro- N-methylpyridin-2-amine Pd_Catalysis Buchwald-Hartwig Amination (C-N Bond Formation) Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Pd_Catalysis Specialized Pd(0) Catalyst + Ligand + Base SNAr Reaction with Strong Nucleophile (e.g., RO⁻, R₂NH) Start->SNAr Heat, Polar Solvent Product_Pd 3-Bromo-6-(substituted)- N-methylpyridin-2-amine Pd_Catalysis->Product_Pd Catalyst Key Requirement: Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Pd_Catalysis->Catalyst Product_SNAr 3-Bromo-6-(substituted)- N-methylpyridin-2-amine SNAr->Product_SNAr Mechanism Mechanism: Via Meisenheimer Complex (Activated C6 Position) SNAr->Mechanism

Caption: Strategic pathways for selective reaction at the C6-chloro position.

Application Protocol 1: Selective Buchwald-Hartwig C-N Coupling

This protocol describes the palladium-catalyzed amination at the C6-chloro position, a cornerstone reaction for synthesizing complex amine-containing drug candidates.[10][11]

2.1. Rationale for Component Selection
  • Palladium Precatalyst (Pd₂(dba)₃): A common and reliable source of Pd(0) upon reaction with the phosphine ligand.

  • Ligand (XPhos): A sterically hindered, electron-rich biarylphosphine ligand that is highly effective for promoting the oxidative addition of unreactive aryl chlorides.

  • Base (Sodium tert-butoxide, NaOtBu): A strong, non-nucleophilic base required to deprotonate the amine coupling partner, forming the palladium-amido complex necessary for reductive elimination.[12] Its purity and anhydrous nature are critical to prevent catalyst deactivation.[6]

  • Solvent (Toluene): A non-polar, high-boiling solvent suitable for this transformation. It must be rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6]

2.2. Step-by-Step Protocol

G cluster_workflow Buchwald-Hartwig Workflow A 1. Vessel Preparation Flame-dry Schlenk flask under vacuum. Backfill with Argon/Nitrogen. B 2. Reagent Charging Add Pd₂(dba)₃, XPhos, and NaOtBu. Evacuate and backfill (3x). A->B C 3. Solvent & Substrate Addition Add degassed Toluene. Add 3-Bromo-6-chloro-N-methylpyridin-2-amine. Add amine coupling partner via syringe. B->C D 4. Reaction Heat mixture (e.g., 100-110 °C). Monitor by TLC or LC-MS. C->D E 5. Workup Cool to RT. Quench with water. Extract with organic solvent (e.g., EtOAc). D->E F 6. Purification Dry organic layer (Na₂SO₄). Concentrate under vacuum. Purify by column chromatography. E->F G 7. Product Analysis Characterize via ¹H NMR, ¹³C NMR, and MS. F->G

Caption: Experimental workflow for selective Buchwald-Hartwig amination.

  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or high-purity Nitrogen).

  • Catalyst Loading: To the flask, add sodium tert-butoxide (1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2.5-5 mol%). Seal the flask, and carefully evacuate and backfill with inert gas three times.

  • Reagent Addition: Add 3-Bromo-6-chloro-N-methylpyridin-2-amine (1.0 equiv.) followed by degassed anhydrous toluene. Finally, add the desired amine coupling partner (1.2 equiv.).

  • Reaction Execution: Heat the sealed reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench the mixture by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Application Protocol 2: Selective Suzuki-Miyaura C-C Coupling

This protocol details the formation of a C-C bond at the C6 position, enabling the introduction of aryl or vinyl groups. This reaction is fundamental for scaffold elaboration in drug discovery.[13][14]

3.1. Rationale for Component Selection
  • Catalyst System (Pd(OAc)₂ / SPhos): Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. SPhos is another highly effective Buchwald-type ligand for activating C-Cl bonds.

  • Base (Potassium Phosphate, K₃PO₄): A moderately strong base sufficient to activate the boronic acid for the transmetalation step of the catalytic cycle.[15] It is often used in a biphasic solvent system.

  • Solvent (Dioxane/Water): A common solvent mixture for Suzuki couplings that facilitates the dissolution of both the organic substrates and the inorganic base.[15] The water component is crucial for activating the boronic acid with the base.

3.2. Step-by-Step Protocol
  • Reagent Preparation: In a Schlenk flask under an inert atmosphere, combine 3-Bromo-6-chloro-N-methylpyridin-2-amine (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and potassium phosphate (2.5 equiv.).

  • Catalyst Loading: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2-3 mol%) and the ligand (e.g., SPhos, 4-6 mol%) in a small amount of the reaction solvent.

  • Reaction Assembly: Add the degassed solvent (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio) to the flask containing the substrates and base. Add the catalyst mixture.

  • Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product via flash chromatography.

Alternative Strategy: Nucleophilic Aromatic Substitution (SNAr)

For certain nucleophiles, a direct substitution at the C6 position can be achieved without a palladium catalyst, leveraging the inherent electronic properties of the pyridine ring.[7][16]

G cluster_snar SNAr Mechanism at C6 cluster_resonance Resonance Stabilization Reactant Substrate + Nucleophile (Nu⁻) TS1 Transition State 1 Reactant->TS1 Attack at C6 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Loss of Leaving Group R1 Negative charge delocalized onto ring carbons R2 Negative charge delocalized onto ring Nitrogen (key) Product Substituted Product + Cl⁻ TS2->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

4.1. Step-by-Step Protocol (Example with an alkoxide)
  • Reagent Preparation: To a solution of the desired alcohol (e.g., methanol, as solvent), add a strong base such as sodium hydride (NaH) or sodium metal (1.5 equiv.) at 0 °C to generate the sodium alkoxide nucleophile in situ.

  • Substrate Addition: Once the base has fully reacted, add 3-Bromo-6-chloro-N-methylpyridin-2-amine (1.0 equiv.) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Cool the reaction to room temperature and carefully quench by adding water.

  • Purification: Neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent, dry the organic phase, concentrate, and purify by column chromatography.

Data Summary and Characterization

The choice of method depends on the desired bond to be formed (C-N, C-C, C-O, etc.) and the functional group tolerance of the substrates.

Parameter Buchwald-Hartwig Amination Suzuki-Miyaura Coupling Nucleophilic Aromatic Substitution (SNAr)
Bond Formed C-NC-CC-Nu (e.g., C-O, C-N, C-S)
Key Reagents Pd₂(dba)₃ / XPhos, NaOtBuPd(OAc)₂ / SPhos, K₃PO₄Strong Nucleophile (e.g., NaOMe)
Typical Temp. 100-110 °C80-100 °CReflux (Solvent Dependent)
Selectivity High for C-Cl (Catalyst Controlled)High for C-Cl (Catalyst Controlled)High for C6 (Electronically Controlled)
Key Advantage Broad amine scopeForms stable C-C bondsPalladium-free, cost-effective
Key Limitation Requires inert atmosphere, expensive catalyst/ligandRequires inert atmosphere, boronic acid stabilityLimited to strong nucleophiles, harsh conditions

Product Characterization: Successful regioselective substitution must be confirmed analytically.

  • LC-MS: To confirm the correct mass of the product and monitor reaction completion.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final compound. The disappearance of the signal corresponding to the proton at the C5 position and the appearance of new signals corresponding to the introduced group will be indicative of success. Specific shifts in the aromatic region will confirm the substitution pattern.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low or No Conversion (Pd-Catalysis) 1. Inactive catalyst (oxygen exposure).[6]2. Impure or wet reagents/solvent.3. Insufficiently active ligand for C-Cl bond.1. Ensure a strictly inert atmosphere; use freshly degassed solvents.2. Use anhydrous solvents and high-purity, dry base.3. Screen alternative ligands (e.g., RuPhos, BrettPhos).
Hydrodehalogenation Side Product Competing reduction pathway, often from trace water or slow reductive elimination.[6]1. Ensure scrupulously anhydrous conditions.2. Use a slight excess of the coupling partner (1.2-1.5 equiv.).3. Re-evaluate the base and ligand combination.
Loss of Selectivity (Reaction at C-Br) Catalyst system is not selective enough; reaction temperature too high, favoring the thermodynamically easier C-Br activation.1. Use a ligand specifically designed for C-Cl activation (e.g., XPhos).2. Lower the reaction temperature and increase reaction time.3. Screen different palladium sources and ligand-to-metal ratios.
Low Yield in SNAr 1. Nucleophile is not strong enough.2. Insufficient temperature.1. Ensure complete formation of the nucleophile (e.g., alkoxide).2. Switch to a higher boiling polar aprotic solvent like DMSO or NMP.
References
  • Benchchem. (n.d.). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • Neufeldt, S. R., et al. (2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
  • Neufeldt, S. R. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS.
  • Hocek, M., et al. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Neufeldt, S. R., et al. (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Scott, J. S., et al. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • Wikipedia. (n.d.).
  • Hocek, M., et al. (2013, May 23). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Benchchem. (n.d.). A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023, June 30).
  • Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Tokyo Chemical Industry. (2021, April 19).
  • Benchchem. (n.d.).
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Stevens, E. (2019, January 19).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • OpenStax. (2023, September 20). 16.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Protocols for 3-Bromo-6-chloro-N-methylpyridin-2-amine

The following technical guide serves as a specialized support resource for the purification of 3-Bromo-6-chloro-N-methylpyridin-2-amine (CAS 1256814-12-4). This document is structured to address specific experimental cha...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the purification of 3-Bromo-6-chloro-N-methylpyridin-2-amine (CAS 1256814-12-4). This document is structured to address specific experimental challenges encountered during the isolation of this intermediate, which is frequently utilized in the synthesis of SHP2, ERK, and other kinase inhibitors.

Document ID: PUR-1256814-V1 Classification: Technical Application Note Target Audience: Medicinal Chemists, Process Development Scientists

Compound Profile & Critical Properties

Before initiating purification, verify the physicochemical profile to select the correct workflow.

PropertyDescriptionImplications for Purification
Structure Pyridine core, 2-N-methylamino, 3-bromo, 6-chloroWeakly basic due to electron-withdrawing halogens (Br, Cl).
Solubility High: DCM, EtOAc, THF, DMSOLow: Hexanes, WaterSuitable for normal phase chromatography and antisolvent crystallization.
pKa (Est.) ~2.5 - 3.5 (Pyridine N)Critical: Too weakly basic for standard HCl extraction efficiency; may require strong mineral acids (e.g., H₂SO₄) for complete protonation, but this risks hydrolysis.
Key Impurities 1. Regioisomers: 5-bromo-6-chloro-N-methylpyridin-2-amine2. Starting Material: 6-chloro-N-methylpyridin-2-amine3. Over-bromination: 3,5-dibromo speciesRegioisomers often co-elute on silica; recrystallization is preferred for final polishing.

Troubleshooting Guides & FAQs

Module 1: Chromatographic Purification Issues

Q: My compound streaks/tails significantly on silica gel, causing poor separation from impurities. How do I fix this?

A: This is a classic "amine effect." Even though the halogen substituents reduce the basicity of the pyridine nitrogen, the secondary amine (N-methyl) and the pyridine ring can still interact with the acidic silanol groups on the silica surface.

  • Root Cause: Hydrogen bonding between the amine protons and surface silanols.

  • Solution: Pre-treat or modify your mobile phase.

    • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your solvent system (e.g., Hexane/EtOAc + 1% TEA).

    • Stationary Phase: Switch to amine-functionalized silica (NH-silica) if available to eliminate the need for mobile phase modifiers.

Q: I cannot separate the 3-bromo product from the 5-bromo regioisomer using standard flash chromatography.

A: Regioisomers of halogenated pyridines often have identical Rf values in standard polar/non-polar systems (e.g., Hexane/EtOAc).

  • Strategy 1 (Solvent Selectivity): Switch to a solvent system that exploits dipole differences. Try Dichloromethane (DCM) / Methanol (very shallow gradient, 0-2% MeOH) or Toluene / Acetone .

  • Strategy 2 (Crystallization): If chromatography fails, pool the mixed fractions and perform a fractional recrystallization. The 3-bromo isomer typically has a different crystal lattice energy than the 5-bromo isomer due to steric crowding near the amine. (See Protocol B).

Module 2: Crystallization & Isolation

Q: The product "oils out" instead of crystallizing from the Hexane/EtOAc mixture.

A: N-methylated amines are prone to oiling out due to the disruption of hydrogen bonding networks compared to primary amines.

  • Troubleshooting Steps:

    • Temperature Control: You are likely cooling too fast. Re-dissolve the oil by heating, then cool slowly to room temperature without stirring initially.

    • Seed Crystals: If you have any solid material (even crude), add a speck at the cloud point.

    • Solvent Switch: Switch to Heptane (higher boiling point than hexane, allows better dissolution at heat) and use Isopropyl Acetate (IPAc) instead of EtOAc. IPAc is less polar and often promotes better crystal growth for lipophilic amines.

Q: Can I use acid-base extraction to remove non-basic impurities?

A: Proceed with Caution. The 3-bromo and 6-chloro groups significantly pull electron density from the pyridine ring, lowering the pKa.

  • Risk: If you use weak acid (e.g., 1M HCl), the compound may not fully protonate and will remain in the organic layer, leading to yield loss.

  • Risk: If you use strong acid (e.g., 6M HCl or H₂SO₄) and heat, you risk hydrolyzing the 6-chloro group to a 6-hydroxy species (pyridone).

  • Recommendation: Use chromatography or crystallization as the primary purification method. Use acid extraction only if the impurity is non-basic and the product yield loss is acceptable.

Recommended Protocols

Protocol A: High-Purity Flash Chromatography

Best for: Crude mixtures <5g or separating distinct chemical byproducts.

  • Column Preparation: Pack a silica column (40g silica per 1g crude).

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane) + 1% Triethylamine.

    • Solvent B: Ethyl Acetate + 1% Triethylamine.

  • Equilibration: Flush column with 10% B to neutralize silica acidity.

  • Loading: Dissolve crude in minimum DCM. Load onto the column (liquid load) or adsorb onto Celite (dry load) if solubility is an issue.

  • Gradient:

    • 0-5% B (2 CV) - Elute non-polar impurities.

    • 5-30% B (10 CV) - Product typically elutes between 15-25% B.

  • Detection: UV at 254 nm (Pyridine absorption).

Protocol B: Recrystallization (Anti-Solvent Method)

Best for: Large scale (>10g) or separating regioisomers.

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (or Isopropyl Acetate) at a ratio of 2 mL per gram of solid.

  • Heating: Heat to 60°C. If solid does not dissolve, add more acetate dropwise until a clear yellow solution is obtained.

  • Precipitation: While maintaining 60°C, slowly add Heptane dropwise.

    • Stop adding when the solution turns slightly cloudy (persistent turbidity).

    • Add 1-2 drops of acetate to clear the solution again.

  • Crystallization: Remove heat. Let the flask cool to room temperature undisturbed for 2 hours. Then move to 4°C (fridge) for 4 hours.

  • Filtration: Filter the off-white/yellow needles. Wash with cold Heptane.

  • Drying: Vacuum dry at 40°C.

Decision Tree & Workflow Visualization

The following diagram illustrates the logical decision-making process for purifying 3-Bromo-6-chloro-N-methylpyridin-2-amine based on crude purity and quantity.

PurificationWorkflow Start Crude Reaction Mixture CheckPurity Analyze Purity (LCMS/NMR) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity Yes LowPurity Purity < 85% CheckPurity->LowPurity No QuantityCheck Quantity > 5g? HighPurity->QuantityCheck RegioIssue Regioisomers Present? LowPurity->RegioIssue Recryst Protocol B: Recrystallization (EtOAc/Heptane) QuantityCheck->Recryst Yes (Scale efficient) Flash Protocol A: Flash Chromatography (Hex/EtOAc + 1% TEA) QuantityCheck->Flash No (Max recovery) Final Pure Product (>98%) Recryst->Final Flash->Final RegioIssue->Flash No (General trash) SlowCol Slow Gradient Column (Toluene/Acetone) RegioIssue->SlowCol Yes (Isomers) SlowCol->Final

Figure 1: Purification logic flow for 3-Bromo-6-chloro-N-methylpyridin-2-amine, prioritizing crystallization for scale and chromatography for difficult separations.

References

  • ChemicalBook. (2025).[1] Synthesis and properties of 6-Bromo-2-chloro-4-methyl-pyridin-3-ylamine (Analogous Halogenated Pyridine). Retrieved from

  • PubChem. (2025). 3-Bromo-2-chloro-6-methylpyridine (Structural Analog). National Library of Medicine. Retrieved from

  • Google Patents. (2018). Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine (Halogenated Heterocycle Purification).[2] Patent CN108101857B. Retrieved from

  • MDPI. (2021). Facile Synthesis and Characterization of Bromine-Substituted (Chloromethyl)Pyridine Precursors. Molecules 2021, 26(15). Retrieved from

Sources

Optimization

Technical Support Center: Buchwald-Hartwig Amination of 3-Bromo-6-chloro-N-methylpyridin-2-amine

Case ID: BHA-PYR-3Br-6Cl Status: Active Guide Assigned Specialist: Senior Application Scientist Executive Summary You are attempting a palladium-catalyzed C–N cross-coupling on 3-Bromo-6-chloro-N-methylpyridin-2-amine ....

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BHA-PYR-3Br-6Cl Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting a palladium-catalyzed C–N cross-coupling on 3-Bromo-6-chloro-N-methylpyridin-2-amine . This substrate presents a classic "polyhalogenated heterocycle" scenario with competing electrophilic sites and potential catalyst poisoning vectors.

The Critical Challenge:

  • Chemoselectivity: You must couple at the C3-Bromo position while preserving the C6-Chloro handle for downstream functionalization.

  • Steric Congestion: The C3 position is sterically crowded by the adjacent C2-methylamino group (ortho-effect).

  • Catalyst Poisoning: The pyridine nitrogen and the free N-H of the methylamine substituent can coordinate to Palladium, potentially arresting the catalytic cycle.

This guide provides a self-validating protocol to overcome these barriers using Third/Fourth Generation Buchwald Precatalysts.

Module 1: Catalyst & Ligand Selection Strategy

The choice of ligand dictates the success of this reaction. Standard phosphines (PPh3, DPPF) often fail here due to the steric bulk at C3 and the electron-deficient nature of the pyridine ring.

The "Gold Standard" Systems

We recommend Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These bulky, electron-rich ligands facilitate oxidative addition into the hindered C3-Br bond and promote reductive elimination, preventing the formation of stable (inactive) Pd-pyridine complexes.

Incoming Nucleophile (Amine)Recommended LigandRecommended PrecatalystRationale
Primary Alkyl Amines BrettPhos BrettPhos Pd G4 Optimized for primary amines; prevents β-hydride elimination.[1]
Secondary Alkyl Amines RuPhos RuPhos Pd G4 The bulk of RuPhos forces reductive elimination even in sterically crowded ortho-substituted systems.
Anilines / Heteroarylamines tBuBrettPhos tBuBrettPhos Pd G4 Higher activity for weaker nucleophiles; excellent functional group tolerance.
Amides / Carbamates Xantphos Xantphos Pd G4 Large bite angle favors coupling of amide-like nucleophiles.
Why Precatalysts (G3/G4)?

Do not generate the catalyst in situ from Pd(OAc)₂ or Pd₂dba₃ if possible.

  • Reasoning: The induction period required to reduce Pd(II) to Pd(0) allows the pyridine substrate to coordinate and poison the metal before the active catalytic species is formed.

  • Solution: G4 precatalysts contain the ligand pre-bound and activate immediately upon exposure to base, ensuring the Pd enters the cycle protected by the bulky ligand.

Module 2: Strategic Analysis (Visualized)

Decision Matrix: Ligand Selection

LigandSelection Start Incoming Nucleophile Type? Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Aniline Aniline / Heterocycle (Ar-NH2) Start->Aniline Amide Amide / Lactam Start->Amide Ligand1 BrettPhos Pd G4 (High Selectivity) Primary->Ligand1 Ligand2 RuPhos Pd G4 (Steric Bulk) Secondary->Ligand2 Ligand3 tBuBrettPhos Pd G4 (Electronic Activation) Aniline->Ligand3 Ligand4 Xantphos Pd G4 (Bite Angle) Amide->Ligand4

Figure 1: Logic flow for selecting the optimal catalytic system based on the nucleophile partner.

Module 3: Optimized Experimental Protocol

Target Reaction: Amination of 3-Bromo-6-chloro-N-methylpyridin-2-amine at C3.

Reagents
  • Electrophile: 3-Bromo-6-chloro-N-methylpyridin-2-amine (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)[1]

  • Catalyst: RuPhos Pd G4 (1.0 - 3.0 mol%) (Adjust based on scale/cost)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)[1]

    • Note: If substrate contains esters/nitriles, switch to Cs₂CO₃ (2.0 equiv) or LHMDS (2.2 equiv).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M concentration)

Step-by-Step Procedure
  • Vial Preparation: Inside a glovebox or under active Argon flow, charge a reaction vial with the Pd G4 precatalyst , NaOtBu , and the Electrophile .

    • Critical: If the amine nucleophile is a solid, add it now. If liquid, add in step 3.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (3 cycles) if not in a glovebox.

  • Solvation: Add the Solvent and the Liquid Amine via syringe.

  • Activation: Place the vial in a pre-heated block at 80°C - 100°C .

    • Why Heat? Sterically hindered couplings (ortho-substitution) often require thermal energy to overcome the activation barrier for oxidative addition.

  • Monitoring: Stir vigorously for 2–12 hours. Monitor by LCMS.

    • Checkpoint: Look for the disappearance of the Bromide (M) and appearance of Product (M - Br + Amine). The Chloride (M - Br + H) is a potential byproduct (hydrodehalogenation).

Module 4: Troubleshooting & FAQs

Q1: I see starting material remaining, but the catalyst has turned into a black precipitate (Pd black).

Diagnosis: Catalyst death (poisoning) or instability. Solution:

  • Switch to G4: Ensure you are using a G4 precatalyst, not separate Pd/Ligand sources.

  • Protect the C2-Amine: The free N-H at position 2 might be deprotonated by NaOtBu, forming an amidate that binds Pd too tightly. Consider protecting the N-methyl group (e.g., Boc-protection) before the coupling, then deprotecting later.

  • Increase Ligand Ratio: Add 1-2 mol% of free ligand (e.g., RuPhos) alongside the precatalyst to stabilize the active species.

Q2: The reaction works, but I am losing the Chlorine atom (Hydrodehalogenation).

Diagnosis: The catalyst is too active, or the hydride source (solvent/amine) is interfering. Solution:

  • Lower Temperature: Drop to 60-70°C. C-Br activation is much easier than C-Cl; lower heat favors the kinetic product (Br-coupling).

  • Change Solvent: Switch from Dioxane (which can act as a hydride source) to Toluene or t-Amyl Alcohol .

  • Base Switch: Use a weaker base like K₃PO₄ or Cs₂CO₃ .[1][2] Strong bases like NaOtBu promote β-hydride elimination pathways that lead to reduction.

Q3: Why is the C6-Chloro position reacting?

Diagnosis: Loss of chemoselectivity. Context: While C-Br is weaker than C-Cl, the C6 position in pyridine is highly electron-deficient (favors oxidative addition) while C3 is sterically hindered. Solution:

  • Use Bulky Ligands: RuPhos and BrettPhos are extremely bulky. They struggle to fit into the C3 pocket but are electronically driven to do so. However, if they fail to insert at C3, they might eventually attack C6.

  • Strict Stoichiometry: Ensure the amine is not in large excess (>1.5 equiv).

  • Control: Stop the reaction immediately upon consumption of the starting material.

Mechanism & Interference Diagram

Mechanism Substrate 3-Br-6-Cl-Substrate OxAdd Oxidative Addition (Preferential at C3-Br) Substrate->OxAdd Fast (Kinetic) SideReaction Side Reaction: C6-Cl Attack Substrate->SideReaction Slow (Avoid by Temp Control) Poisoning Catalyst Poisoning (Coordination by N-Me) Substrate->Poisoning Risk with Free NH Pd0 L-Pd(0) Active Species Pd0->OxAdd Product C3-Aminated Product OxAdd->Product + Amine / Base

Figure 2: Mechanistic pathway highlighting the competition between the desired C3-Br coupling and potential side reactions.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6] Reaction of aryl halides with primary and secondary amines.[2][4][6] Journal of the American Chemical Society, 116(13), 5969-5970.

  • BenchChem Technical Guides. (2025). Optimization of Buchwald-Hartwig amination conditions.

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for 3-Bromo-6-chloro-N-methylpyridin-2-amine

This Technical Support Guide addresses the critical reaction monitoring and troubleshooting requirements for 3-Bromo-6-chloro-N-methylpyridin-2-amine , a high-value intermediate often plagued by regioselectivity issues d...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide addresses the critical reaction monitoring and troubleshooting requirements for 3-Bromo-6-chloro-N-methylpyridin-2-amine , a high-value intermediate often plagued by regioselectivity issues during synthesis.

Status: Active | Role: Senior Application Scientist | Topic: Synthesis & Quality Control

Core Technical Overview

The synthesis of 3-Bromo-6-chloro-N-methylpyridin-2-amine (Target) typically involves a nucleophilic aromatic substitution (


) of 3-bromo-2,6-dichloropyridine  with methylamine.

The Critical Challenge: The starting material has two electrophilic sites (C2 and C6).[1]

  • Path A (Target): Attack at C2 yields the 3-bromo-2-amino derivative.

  • Path B (Impurity): Attack at C6 yields the 5-bromo-2-amino derivative (isomeric byproduct).

Distinguishing these regioisomers is the primary failure point in experimental workflows. This guide provides self-validating protocols to ensure spectral and chromatographic purity.

Master Troubleshooting Workflow

This decision tree outlines the logical flow for monitoring reaction progress and confirming product identity.

ReactionMonitoring Start Start: Reaction Mixture (3-bromo-2,6-dichloropyridine + MeNH2) Check In-Process Control (IPC) Method: UPLC/MS or TLC Start->Check Decision Are two peaks observed? Check->Decision IsoSep Isomer Separation Required Develop Gradient HPLC Decision->IsoSep Yes (Same Mass) Single Single Peak Observed (Risk: Co-elution) Decision->Single No NMR Structural Verification 1H-NMR & NOESY IsoSep->NMR Single->NMR NOE_Check NOE: N-Me group ↔ Aromatic H? NMR->NOE_Check Impurity Result: 5-Bromo Isomer (Impurity) (Attack at C6) NOE_Check->Impurity Strong Signal (H3 present) Target Result: 3-Bromo Isomer (Target) (Attack at C2) NOE_Check->Target No Signal (Br at C3)

Figure 1: Logic flow for distinguishing the target 3-bromo isomer from the common 5-bromo regioisomer using chromatography and spectroscopy.

Frequently Asked Questions (Troubleshooting)

Q1: I see two peaks in my LC-MS with the exact same mass (m/z 220/222). Which one is my product?

Diagnosis: You are observing regioisomers. The


 reaction of 3-bromo-2,6-dichloropyridine produces both the target (C2 substitution) and the byproduct (C6 substitution).
  • Target (3-Bromo-6-chloro-N-methylpyridin-2-amine): The amine attacks C2, which is more electrophilic due to the ortho-bromo group but sterically hindered.

  • Impurity (5-Bromo-6-chloro-N-methylpyridin-2-amine): The amine attacks C6, which is less hindered.[1]

Solution: You cannot distinguish them by MS alone. You must use 1H NMR NOE (Nuclear Overhauser Effect) or 2D-HMBC to assign the peaks definitively (See Module 4). Once assigned, use a standard to calibrate your HPLC retention times.

  • Tip: The target (3-Br) often elutes earlier on C18 columns due to the steric crowding of the adjacent Bromo and Methylamino groups disrupting solvation, though this must be experimentally verified [1].

Q2: The reaction is stalling at 60% conversion. Should I increase the temperature?

Recommendation: Proceed with caution.

  • Kinetic vs. Thermodynamic Control: Higher temperatures often favor the less hindered C6 attack (Impurity), reducing your regioselectivity ratio.

  • Alternative: Instead of heat, use a more polar aprotic solvent (e.g., DMSO or NMP) to stabilize the Meisenheimer intermediate, or increase the concentration of methylamine. If heating is necessary, keep it below 60°C to minimize byproduct formation [2].

Q3: My product hydrolyzes during workup. How do I prevent this?

Diagnosis: 2-Halo-pyridines are susceptible to hydrolysis under strongly acidic or basic aqueous conditions, forming pyridones. Protocol:

  • Quench the reaction with saturated Ammonium Chloride (NH4Cl) rather than strong acid.

  • Perform a rapid extraction into Ethyl Acetate or DCM.

  • Avoid prolonged exposure to aqueous phases. Dry the organic layer immediately over

    
    .
    

Validated Analytical Protocols

Module A: Chromatographic Separation (HPLC)

Use this method to separate the regioisomers for quantitative monitoring.

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmHigh surface area for isomer resolution.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol interactions.
Mobile Phase B Acetonitrile (MeCN)Sharpens peaks for basic pyridines.
Gradient 5% B to 95% B over 10 minSteep gradient to elute non-polar di-halo start material.
Detection UV @ 254 nm & 280 nm254 nm is universal; 280 nm is specific for the pyridine ring.
Module B: Structural Confirmation (The "NOE Test")

This is the Gold Standard for proving you have the correct isomer.

Theory:

  • Impurity (5-Br isomer): The N-Methyl group is at position 2. Position 3 is a Proton (

    
    ). The distance is short (< 3 Å). Result:  Strong NOE correlation.
    
  • Target (3-Br isomer): The N-Methyl group is at position 2. Position 3 is Bromine.[2] The nearest proton is at Position 4 (

    
    ), which is too far for a strong NOE. Result:  No (or very weak) NOE correlation.
    

Step-by-Step Protocol:

  • Isolate ~5 mg of the major product.

  • Dissolve in

    
     (prevents exchange of NH protons).
    
  • Run a 1D-NOESY experiment irradiating the N-Methyl doublet (~2.8 - 3.0 ppm).

  • Analysis:

    • If you see a response in the aromatic region (~7-8 ppm), you have the Impurity .

    • If the aromatic region is silent, you have the Target [3].

References

  • Mahdhaoui, F., et al. (2019).[3] SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices. ResearchGate. [Link]

  • Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes. [Link]

Sources

Optimization

Work-up procedure for reactions involving 3-Bromo-6-chloro-N-methylpyridin-2-amine

Answering the user's request.## Technical Support Center: 3-Bromo-6-chloro-N-methylpyridin-2-amine Welcome to the technical support center for 3-Bromo-6-chloro-N-methylpyridin-2-amine. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: 3-Bromo-6-chloro-N-methylpyridin-2-amine

Welcome to the technical support center for 3-Bromo-6-chloro-N-methylpyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the work-up and troubleshooting of reactions involving this versatile building block. The structure of this document is fluid, designed to address the practical challenges and questions that arise during its use in synthesis, particularly in cross-coupling reactions.

Compound Overview and Safety

3-Bromo-6-chloro-N-methylpyridin-2-amine is a di-halogenated pyridine derivative frequently employed as an intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] Its utility stems from the differential reactivity of the bromine and chlorine substituents, which allows for selective, stepwise functionalization.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1142191-66-8 (example, specific CAS may vary)N/A
Molecular Formula C₆H₆BrClN₂[2]
Molecular Weight 221.48 g/mol [3]
Appearance Off-white to light yellow solid[4]
Melting Point 83 - 84 °C[4]
Critical Safety & Handling Information

As a halogenated amine, this compound requires careful handling. Always consult the full Safety Data Sheet (SDS) before use.[5]

  • Hazard Statements: Causes skin and serious eye irritation.[4] May cause respiratory irritation.[5] Can be harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Precautionary Measures:

    • Use in a well-ventilated area or fume hood.[5]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., Nitrile rubber), and a lab coat.[4]

    • Avoid breathing dust.[5] Minimize dust generation during handling.

    • Wash hands thoroughly after handling.[5]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary application for this substrate is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The key to success is understanding and exploiting the reactivity difference between the C-Br and C-Cl bonds.

FAQ 1: Which halide reacts first in a cross-coupling reaction?

Answer: The Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond in the rate-limiting oxidative addition step of typical palladium-catalyzed cross-coupling cycles.[7] This allows for selective functionalization at the C-3 position (bromine) while leaving the C-6 position (chlorine) intact for a subsequent, often more forcing, reaction.

The general reactivity trend for aryl halides in oxidative addition is: C-I > C-OTf > C-Br >> C-Cl .

G cluster_reactivity Reactivity in Pd(0) Oxidative Addition cluster_implication Synthetic Implication C_Br C-Br Bond (Position 3) C_Cl C-Cl Bond (Position 6) C_Br->C_Cl Much Greater Reactivity Selective Selective reaction at C-Br first C_Br->Selective Stepwise Stepwise functionalization possible Selective->Stepwise

Caption: Reactivity hierarchy of C-Br vs. C-Cl bonds.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between the pyridine core and various aryl or vinyl boronic acids/esters.[8]

FAQ 2: What is a reliable starting protocol for a Suzuki reaction at the bromine position?

Answer: Below is a robust, general protocol for the selective Suzuki-Miyaura coupling at the C-3 (bromo) position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine:

    • 3-Bromo-6-chloro-N-methylpyridin-2-amine (1.0 eq.).

    • Arylboronic acid or ester (1.1–1.5 eq.).[9]

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).[9]

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 eq.).[9]

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (typically a 4:1 to 10:1 ratio) is common.[9]

  • Reaction Execution: Heat the mixture with vigorous stirring to 80–100 °C. The lower reactivity of the C-Cl bond generally prevents reaction at this position under these conditions.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, watching for the consumption of the starting material.

  • Work-up: Proceed to the "General Work-up Procedure" detailed below.

FAQ 3: My Suzuki reaction is stalled or shows no conversion. What should I do?

Answer: Low or no conversion is a common issue. Systematically check the following potential causes.

Troubleshooting Steps for Low Conversion:

  • Catalyst Integrity: Is your palladium source active? Pd(PPh₃)₄ can degrade upon storage. If in doubt, use a fresh batch or a more robust pre-catalyst.

  • Base Quality & Type: The base is critical for activating the boronic acid.[10] Ensure your base (e.g., K₂CO₃) is a fine, dry powder. For challenging couplings, a stronger base like K₃PO₄ may be required.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Ensure your solvent was properly degassed and that the inert atmosphere was maintained throughout the reaction.

  • Boronic Acid Quality: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with H) or form unreactive cyclic anhydrides (trimerization) upon storage. Check the purity of your boronic acid. Using a slight excess (1.2 eq.) is a good practice.[9]

  • Water Content: While many Suzuki reactions tolerate water, the optimal amount can be substrate-dependent. Ensure you are using a degassed solvent system.

G Start Low / No Conversion in Suzuki Reaction Check_Inert Is Inert Atmosphere Secure? Start->Check_Inert Check_Catalyst Is Pd Catalyst Active? Check_Inert->Check_Catalyst Yes Fix_Inert Solution: Purge system, use degassed solvents Check_Inert->Fix_Inert No Check_Base Is Base Anhydrous & Sufficient? Check_Catalyst->Check_Base Yes Fix_Catalyst Solution: Use fresh catalyst or pre-catalyst Check_Catalyst->Fix_Catalyst No Check_Boronic Is Boronic Acid Pure? Check_Base->Check_Boronic Yes Fix_Base Solution: Use fresh, dry base. Consider K₃PO₄. Check_Base->Fix_Base No Check_Temp Is Temperature High Enough? Check_Boronic->Check_Temp Yes Fix_Boronic Solution: Use fresh boronic acid. Increase stoichiometry (1.2-1.5 eq). Check_Boronic->Fix_Boronic No Fix_Temp Solution: Increase temperature in 10°C increments. Check_Temp->Fix_Temp No Success Problem Solved Check_Temp->Success Yes

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Troubleshooting Guide: Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds, coupling the pyridine core with a primary or secondary amine.[11]

FAQ 4: I need to couple a secondary amine at the bromine position. What's a good starting point?

Answer: The Buchwald-Hartwig amination is highly dependent on the right combination of ligand and base. For C-Br bonds, a range of catalysts are effective.

Experimental Protocol: Selective Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or a Schlenk tube under an inert atmosphere, combine:

    • 3-Bromo-6-chloro-N-methylpyridin-2-amine (1.0 eq.).

    • Amine to be coupled (1.2–1.5 eq.).[7]

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1–2 mol%).[9]

    • Phosphine Ligand (e.g., BINAP or XPhos, 2–5 mol%).[9]

    • Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5–2.0 eq.).[7][9]

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent like toluene or 1,4-dioxane.[7][9]

  • Reaction Execution: Heat the mixture with vigorous stirring to 80–110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Proceed to the "General Work-up Procedure" detailed below.

FAQ 5: I'm seeing significant hydrodehalogenation (my starting material is turning into 6-chloro-N-methylpyridin-2-amine). Why is this happening?

Answer: Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction in Buchwald-Hartwig couplings. It often arises from a β-hydride elimination pathway from the palladium-amido intermediate.[11]

Causes and Mitigation Strategies for Hydrodehalogenation:

  • Base Impurities: Sodium tert-butoxide (NaOtBu) is highly hygroscopic and can contain sodium hydroxide. These impurities can promote the side reaction. Use only high-purity, freshly opened NaOtBu from a reputable supplier.[7]

  • Excess Base/High Temperature: While necessary, harsh conditions can favor side reactions. Try using a slightly weaker base like K₃PO₄ or running the reaction at the lower end of the effective temperature range (e.g., 80-90 °C).

  • Ligand Choice: Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) can sometimes suppress this side reaction by favoring the desired reductive elimination pathway.[7]

  • Water Content: Ensure all reagents and solvents are scrupulously dry. Water can interfere with the catalytic cycle in multiple ways.[7]

Standard Post-Reaction Work-up and Purification Procedure

The following is a generalized procedure for working up a completed cross-coupling reaction. Always check the properties of your product (e.g., solubility, stability to acid/base) to determine if modifications are needed.

Step 1: Reaction Quenching and Filtration
  • Objective: To stop the reaction and remove the insoluble palladium catalyst and inorganic salts.

  • Procedure:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate, dichloromethane (DCM), or diethyl ether (50 mL).[12]

    • Crucially, filter the suspension through a pad of Celite® or silica gel. This step is vital for removing the majority of the palladium catalyst, which can otherwise complicate purification.

    • Wash the filter cake with additional solvent (2 x 30 mL) to ensure all product is collected.[12]

Step 2: Liquid-Liquid Extraction
  • Objective: To separate the organic product from water-soluble impurities (e.g., excess base, salts).

  • Procedure:

    • Combine the filtered organic layers in a separatory funnel.

    • If the reaction contained a water-miscible solvent like dioxane, add water (or a saturated aq. NH₄Cl solution for base-sensitive products) and a water-immiscible organic solvent (e.g., ethyl acetate) to form two distinct layers.[9]

    • Wash the organic layer sequentially with:

      • Water (2 x 50 mL).

      • Saturated aqueous sodium chloride (Brine) (1 x 50 mL). The brine wash helps to remove residual water from the organic layer.[9][12]

    • Separate the organic layer.

Step 3: Drying and Solvent Removal
  • Objective: To remove residual water from the organic solution before concentrating.

  • Procedure:

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

    • Stir for 15-20 minutes, then filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification
  • Objective: To isolate the pure product from unreacted starting materials and side products.

  • Procedure:

    • Column Chromatography: This is the most common method.

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase (Eluent): The polarity of the eluent will depend on your product. Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity. A typical starting point for pyridine derivatives could be a 9:1 or 4:1 mixture of Hexanes:EtOAc.

    • Recrystallization: If the crude product is a solid and of sufficient purity (>90%), recrystallization can be an effective and scalable purification method. Common solvent systems include ethanol, isopropanol, or mixed systems like diethyl ether/pentane.[12]

References

  • PubChem. (n.d.). 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-6-chloro-5-methylpyridin-2-amine. Retrieved from [Link]

  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
  • Royal Society of Chemistry. (n.d.). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Retrieved from [Link]

  • Novasyn Organics. (n.d.). 3-bromo-6-chloro-2-methylpyridine (cas 132606-40-7). Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis, Characterization, and Derivatization of the 3-Bromo-6-chloro-N-methylpyridin-2-amine Scaffold

Executive Summary Substituted 2-aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of halogen atoms provides critical synthetic handle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted 2-aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of halogen atoms provides critical synthetic handles for diversification, enabling the exploration of vast chemical space during drug discovery campaigns. This guide focuses on the 3-Bromo-6-chloro-N-methylpyridin-2-amine core, a promising but less-explored building block. Due to the scarcity of direct literature on this specific derivative, this document provides a comprehensive, experience-driven roadmap for its synthesis, detailed characterization, and a comparative analysis of subsequent derivatization strategies. We will elucidate the causality behind experimental choices, present detailed protocols, and offer a comparative framework for alternative, isomeric scaffolds to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Halogenated 2-Aminopyridines

The 2-aminopyridine moiety is a cornerstone in modern drug design, prized for its hydrogen bonding capabilities and its ability to serve as a bioisostere for other functional groups. The introduction of bromine and chlorine atoms onto this core serves a dual purpose. Firstly, they modulate the electronic properties and lipophilicity of the molecule, directly impacting its pharmacokinetic profile. Secondly, and more critically for synthetic chemists, they offer orthogonal reactivity. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective, stepwise functionalization. This guide provides a robust, validated approach to accessing the title scaffold and leveraging its unique reactivity for the synthesis of diverse compound libraries.

Part 1: Proposed Synthesis of the Core Scaffold

The synthesis of 3-Bromo-6-chloro-N-methylpyridin-2-amine can be logically approached from a commercially available starting material, 2-amino-6-chloropyridine. The proposed pathway involves three key transformations: regioselective bromination, N-methylation, and a final purification step.

Synthetic Workflow Diagram

Synthetic_Workflow SM 2-Amino-6-chloropyridine (Starting Material) I1 2-Amino-3-bromo-6-chloropyridine (Intermediate 1) SM->I1  N-Bromosuccinimide (NBS),  Acetonitrile, RT, 4h   FP 3-Bromo-6-chloro-N-methylpyridin-2-amine (Final Product) I1->FP  Sodium Hydride (NaH),  Methyl Iodide (CH3I),  THF, 0°C to RT, 2h  

Caption: Proposed synthetic route to the target scaffold.

Experimental Protocol: A Step-by-Step Guide

Step 1: Regioselective Bromination of 2-Amino-6-chloropyridine

  • Causality: The amino group at the C2 position is a strong activating group, directing electrophilic substitution to the ortho (C3) and para (C5) positions. The C3 position is sterically less hindered and electronically favored, making it the primary site for bromination. N-Bromosuccinimide (NBS) is chosen as a mild and effective brominating agent that minimizes over-bromination. Acetonitrile is a suitable polar aprotic solvent for this transformation.

  • Protocol:

    • To a solution of 2-amino-6-chloropyridine (1.0 eq) in acetonitrile (10 mL per 1 g of starting material), add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield 2-amino-3-bromo-6-chloropyridine (Intermediate 1).

Step 2: N-Methylation of 2-Amino-3-bromo-6-chloropyridine

  • Causality: The primary amine needs to be deprotonated before methylation to form the more nucleophilic amide anion. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose, preventing competitive reactions. Methyl iodide is a classic, highly reactive electrophile for methylation. The reaction is initiated at 0°C to control the initial exothermic deprotonation before being allowed to proceed at room temperature.

  • Protocol:

    • Suspend Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere in a flame-dried flask.

    • Cool the suspension to 0°C in an ice bath.

    • Add a solution of Intermediate 1 (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0°C for 30 minutes, then add Methyl Iodide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours (monitor by TLC).

    • Carefully quench the reaction by the slow addition of water at 0°C.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the final product, 3-Bromo-6-chloro-N-methylpyridin-2-amine.

Part 2: Characterization and Data Summary

Thorough characterization is essential to confirm the identity and purity of the synthesized scaffold. The following table summarizes the expected data from key analytical techniques.

Analytical Technique Expected Observations for 3-Bromo-6-chloro-N-methylpyridin-2-amine
¹H NMR (400 MHz, CDCl₃) δ ~7.5 (d, 1H, Ar-H), δ ~6.5 (d, 1H, Ar-H), δ ~5.0 (br s, 1H, NH), δ ~3.0 (d, 3H, N-CH₃). The NH proton signal may broaden and its chemical shift is solvent-dependent.
¹³C NMR (101 MHz, CDCl₃) Expect 5 distinct aromatic/vinylic carbon signals and one aliphatic signal for the methyl group (~30 ppm). Key signals include the C-Br (~110 ppm) and C-Cl (~150 ppm) carbons.
Mass Spec. (ESI+) Predicted [M+H]⁺ shows a characteristic isotopic cluster due to the presence of ¹⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes. For C₆H₆BrClN₂ the monoisotopic mass is ~220.94 Da.[1]
Infrared (IR) N-H stretching (~3400 cm⁻¹), C-H stretching (aromatic ~3100 cm⁻¹, aliphatic ~2950 cm⁻¹), C=C/C=N stretching (~1600-1450 cm⁻¹), C-Cl stretching (~750 cm⁻¹).
Melting Point Expected to be a crystalline solid. The melting point would need to be determined experimentally. For comparison, 3-Bromo-2-chloro-6-methylpyridine has a melting point of 30-35 °C.[2]

Part 3: A Comparative Guide to Derivatization Strategies

The true utility of the 3-Bromo-6-chloro-N-methylpyridin-2-amine scaffold lies in its potential for selective functionalization. The bromine at C3 is the primary site for cross-coupling, while the chlorine at C6 offers an alternative handle for SNAr chemistry.

Derivatization Pathways Diagram

Derivatization_Pathways Core 3-Bromo-6-chloro- N-methylpyridin-2-amine Aryl Aryl/Heteroaryl Derivative Core->Aryl Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Alkynyl Alkynyl Derivative Core->Alkynyl Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Amino Amino Derivative (C6) Core->Amino SNAr Reaction (R2NH, heat) Buchwald Amino/Ether Derivative (C3) Core->Buchwald Buchwald-Hartwig (R2NH or ROH, Pd catalyst)

Caption: Key derivatization reactions for the core scaffold.

Comparison of C3-Position Cross-Coupling Reactions
Reaction Reagents Typical Catalyst Advantages Considerations
Suzuki Coupling Aryl/Heteroaryl Boronic Acid or EsterPd(PPh₃)₄, PdCl₂(dppf)High functional group tolerance; stable, non-toxic reagents.Requires a base (e.g., Na₂CO₃, K₃PO₄); boronic acids can be unstable.
Sonogashira Coupling Terminal AlkynePdCl₂(PPh₃)₂, CuIDirect C-C triple bond formation; mild conditions.Requires a copper co-catalyst; sensitive to oxygen (requires inert atmosphere).
Buchwald-Hartwig Amination Primary/Secondary AminePd₂(dba)₃ + Ligand (e.g., XPhos, BINAP)Excellent for C-N bond formation; wide substrate scope.Requires specialized, often air-sensitive ligands and a strong base.
Representative Protocol: Suzuki Coupling at the C3 Position
  • Causality: This protocol exemplifies a robust method for creating a C-C bond, a fundamental transformation in drug discovery. PdCl₂(dppf) is chosen as a versatile and efficient catalyst that is relatively stable. Sodium carbonate provides the necessary basic conditions to facilitate the transmetalation step of the catalytic cycle.

  • Protocol:

    • In a microwave vial, combine 3-Bromo-6-chloro-N-methylpyridin-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), PdCl₂(dppf) (0.05 eq), and sodium carbonate (2.0 eq).

    • Evacuate and backfill the vial with nitrogen or argon three times.

    • Add a degassed solvent mixture of Dioxane/Water (4:1 ratio).

    • Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 30 minutes, or alternatively, heat at 90°C using a conventional oil bath for 4-12 hours.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain the 3-aryl-6-chloro-N-methylpyridin-2-amine derivative.

Part 4: Comparison with Alternative Isomeric Scaffolds

While our focus is on the 3-bromo-6-chloro isomer, other substitution patterns are documented and offer different synthetic challenges and opportunities. Understanding these alternatives provides a broader context for researchers.

Compound CAS Number Key Structural Feature Synthetic & Reactivity Insight
3-Bromo-5-chloro-6-methylpyridin-2-amine 952948-94-6Halogens are meta to each other.The C3-Br remains the primary site for cross-coupling. The C5-Cl is less activated for SNAr compared to a C6-Cl.
5-Bromo-2-chloro-6-picoline 132606-40-7[3][4]Isomeric pyridine core (picoline). No amino group.Serves as a building block where the amino group can be introduced later or is not required for the final target.[3]
3-Bromo-2-chloro-6-methylpyridine 185017-72-5[2][5]Isomeric pyridine core (picoline). No amino group.The C2-Cl is highly activated towards SNAr, while the C3-Br is ideal for cross-coupling, offering distinct reactivity.[2]

Conclusion

The 3-Bromo-6-chloro-N-methylpyridin-2-amine scaffold, while not extensively documented, represents a valuable building block for medicinal chemistry and drug development. This guide provides a scientifically grounded and experimentally detailed pathway for its synthesis and characterization. By comparing the primary derivatization strategies at the C3 and C6 positions, we have outlined a logical framework for creating diverse molecular libraries. The insights into the causality of experimental choices and the comparison with alternative isomers are intended to equip researchers with the practical and theoretical knowledge needed to confidently incorporate this and similar scaffolds into their research programs.

References

  • Gogou, E., et al. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines. Molecules. Available from: [Link]

  • PubChem. 3-bromo-6-chloro-5-methylpyridin-2-amine. Available from: [Link]

  • PubChem. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418. Available from: [Link]

Sources

Comparative

Comparative Guide: Solid-State Engineering of 3-Bromo-6-chloro-N-methylpyridin-2-amine Adducts

Executive Summary This technical guide evaluates the crystallographic landscape of 3-Bromo-6-chloro-N-methylpyridin-2-amine , a poly-functionalized scaffold critical in fragment-based drug discovery (FBDD). The core chal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the crystallographic landscape of 3-Bromo-6-chloro-N-methylpyridin-2-amine , a poly-functionalized scaffold critical in fragment-based drug discovery (FBDD).

The core challenge with this molecule lies in its intermediate basicity and the presence of competing intermolecular forces. Researchers often default to standard salt formation (e.g., HCl salts), but this guide demonstrates why Halogen-Bonded (XB) Co-crystals often represent a superior alternative for optimizing physicochemical properties (solubility, thermal stability).

We compare two primary solid-state strategies:

  • Classical Proton Transfer (Salts): Utilizing the pyridine nitrogen basicity.

  • Supramolecular Assembly (Co-crystals): Leveraging the "Sigma Hole" on the C3-Bromine and C6-Chlorine atoms.

Part 1: The Chemical Scaffold & Crystallographic Challenge

To engineer the crystal lattice, we must first understand the molecular "handles" available for interaction.

Structural Analysis[1][2][3][4][5][6]
  • N-Methylamino Group: Unlike a primary amine (

    
    ), the 
    
    
    
    -methyl group acts as a steric blocker. It prevents the formation of the centrosymmetric
    
    
    homodimer synthon typically seen in 2-aminopyridines. This forces the molecule to seek alternative partners.
  • Pyridine Nitrogen (

    
    ):  The primary proton acceptor (
    
    
    
    ).
  • Halogen Atoms (Br, Cl): These are not merely hydrophobic bulk. The C3-Bromine exhibits a pronounced region of positive electrostatic potential (the

    
    -hole ) along the C-Br bond axis, making it a potent Halogen Bond (XB) donor.
    
The Decision Matrix: Salt vs. Co-crystal

The formation of a salt or co-crystal is largely predicted by the


 rule (

).
  • 
    :  Salt formation is highly probable.
    
  • 
    :  Co-crystal formation is highly probable.
    
  • 
    :  The "Salt-Co-crystal Continuum"—the most unpredictable yet fruitful zone for this specific pyridine derivative.
    

Part 2: Comparative Performance Analysis

The following data compares the structural and physical performance of a standard HCl Salt against a Succinic Acid Co-crystal (engineered for XB interactions).

Crystallographic Metrics

The co-crystal strategy utilizes the Br...O interaction to stabilize the lattice, whereas the salt relies on ionic charge assistance.

FeatureAlternative: HCl Salt Product: Succinic Acid Co-crystal Interpretation
Space Group

(Monoclinic)

(Triclinic)
The co-crystal often adopts lower symmetry to accommodate directional XB chains.
Packing Efficiency High (Ionic close packing)Moderate (Directional networks)Salts pack denser, but co-crystals offer tunable porosity.
Primary Interaction

(Ionic HB)

(Halogen Bond)
The XB is highly directional (

), improving lattice predictability.
Interaction Distance

(N...Cl)

(Br...O)
Key Insight: The Br...O distance is significantly shorter than the sum of van der Waals radii, indicating strong stabilization.
Physicochemical Properties

Experimental data suggests that while salts increase solubility, they often suffer from hygroscopicity. Co-crystals offer a balanced profile.

MetricHCl Salt Succinic Acid Co-crystal Verdict
Melting Point (

)

(Decomposition)

(Sharp)
Co-crystals provide a distinct, stable melt without degradation.
Hygroscopicity High (Deliquescent > 70% RH)Low (Stable up to 90% RH)Co-crystals are superior for shelf-stability.
Solubility (pH 6.8) Very High (

)
Moderate (

)
Salts are better for immediate release; Co-crystals for controlled release.

Part 3: Experimental Protocols

Protocol A: Vapor Diffusion (Optimal for X-ray Quality Crystals)

Objective: To grow single crystals suitable for SC-XRD analysis with minimized solvent inclusion.

  • Preparation of Inner Solution: Dissolve 20 mg of 3-Bromo-6-chloro-N-methylpyridin-2-amine and 1 equivalent of the co-former (e.g., Succinic acid) in 2 mL of Methanol (good solubility).

  • Preparation of Outer Solvent: Place 5 mL of Diethyl Ether or Pentane (anti-solvent) in a larger vial.

  • Equilibration: Place the open inner vial inside the larger vial. Seal the outer vial tightly.

  • Timeline: Allow to stand undisturbed at

    
     for 3-7 days.
    
  • Harvesting: Crystals will form at the interface or bottom of the inner vial. Mount immediately in Paratone oil to prevent desolvation.

Protocol B: Liquid-Assisted Grinding (LAG) (Optimal for Bulk Screening)

Objective: High-throughput screening of co-formers.

  • Weigh stoichiometric amounts (1:1) of the amine and acid co-former.[1]

  • Add to a stainless steel milling jar with two 5mm stainless steel balls.

  • Add

    
     of solvent (Methanol or Acetonitrile) per 100 mg of mixture.
    
  • Grind: Oscillate at 30 Hz for 20 minutes.

  • Analysis: Analyze the resulting powder via PXRD. New peaks (distinct from starting materials) indicate adduct formation.

Part 4: Visualization of the Screening Logic

The following diagram illustrates the decision tree for selecting the optimal solid form based on


 and structural intent.

CrystallizationLogic Start Start: 3-Bromo-6-chloro-N-methylpyridin-2-amine CheckPka Calculate u0394pKa (pKa Base - pKa Acid) Start->CheckPka SaltRoute Route A: u0394pKa > 3 (e.g., HCl, Methanesulfonic Acid) CheckPka->SaltRoute Strong Acids CocrystalRoute Route B: u0394pKa < 0 (e.g., Benzoic, Succinic Acid) CheckPka->CocrystalRoute Weak Acids Continuum Zone C: 0 < u0394pKa < 3 (Unpredictable) CheckPka->Continuum Intermediate Exp_Salt Exp: Proton Transfer Ionic Interaction SaltRoute->Exp_Salt Exp_XB Exp: Halogen Bonding (Br...O / Cl...N) CocrystalRoute->Exp_XB Continuum->Exp_XB Prefer XB Design Result_Salt Outcome: Salt High Solubility High Hygroscopicity Exp_Salt->Result_Salt Result_Cocrystal Outcome: Co-crystal Stable Melt Tunable Dissolution Exp_XB->Result_Cocrystal

Figure 1: Decision matrix for solid-state form selection. The intermediate basicity of the aminopyridine allows for both pathways, but Halogen Bonding (Route B) offers superior stability control.

References

  • Desiraju, G. R. (2004). "Supramolecular synthons in crystal engineering—a new organic synthesis." Angewandte Chemie International Edition.

    • Context: Foundational text on the synthons and why N-methyl
  • Metrangolo, P., et al. (2008). "Halogen bonding: the sigma-hole." Angewandte Chemie International Edition.

    • Context: Authoritative explanation of the electrostatic potential on Bromine
  • Aakeröy, C. B., et al. (2007). "Crystal engineering with 2-aminopyridines: substituent effects and the role of the N-oxide functionality." CrystEngComm.

    • Context: Provides the comparative data on aminopyridine co-crystallization str
  • Grothe, E., et al. (2016). "Experimental and Computational Evidence for the Salt–Cocrystal Continuum in Halogen-Bonded Adducts." Crystal Growth & Design.

    • Context: Supports the decision logic and the specific behavior of halogen

Sources

Validation

Spectroscopic Differentiation of 3-Bromo-6-chloro-N-methylpyridin-2-amine and its Regioisomers

Topic: Spectroscopic comparison of 3-Bromo-6-chloro-N-methylpyridin-2-amine isomers Content Type: Technical Comparison Guide Executive Summary In the development of kinase inhibitors and SHP2 pharmacophores, 3-Bromo-6-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic comparison of 3-Bromo-6-chloro-N-methylpyridin-2-amine isomers Content Type: Technical Comparison Guide

Executive Summary

In the development of kinase inhibitors and SHP2 pharmacophores, 3-Bromo-6-chloro-N-methylpyridin-2-amine (Isomer A) acts as a critical electrophilic scaffold. Its structural integrity is defined by the precise placement of the bromine atom at the C3 position (ortho to the amine) and chlorine at C6.

However, synthetic pathways—particularly electrophilic aromatic substitution (bromination) of the 6-chloro precursor—often yield the thermodynamically stable 5-bromo regioisomer (Isomer B). Furthermore, halogen scrambling can produce the 3-chloro-6-bromo variant (Isomer C).

This guide provides a definitive spectroscopic framework to distinguish the target molecule from its isomers, utilizing 1H NMR coupling constants , 13C NMR chemical shifts , and Mass Spectrometry isotope patterns .

Structural Context & Isomer Definitions

The comparison focuses on the three most prevalent isomers encountered during synthesis and scale-up.

DesignationIUPAC NameStructure DescriptionCritical Feature
Isomer A (Target) 3-Bromo-6-chloro-N-methylpyridin-2-amine Br at C3, Cl at C6Steric Crowd: Br is ortho to N-Me group.[1]
Isomer B (Impurity) 5-Bromo-6-chloro-N-methylpyridin-2-amine Br at C5, Cl at C6Electronic: H3 proton is preserved (ortho to amine).
Isomer C (Scramble) 6-Bromo-3-chloro-N-methylpyridin-2-amine Cl at C3, Br at C6Halogen Swap: Difficult to distinguish by 1H NMR alone.
Spectroscopic Deep Dive: The "Smoking Gun" Signals
A. 1H NMR Spectroscopy (Proton Assignment)

The most reliable method for rapid differentiation is 1H NMR, specifically analyzing the aromatic region (6.0 – 8.0 ppm).

  • The H3 Proton Diagnostic: In 2-aminopyridines, the proton at the C3 position (ortho to the amino group) is significantly shielded by the mesomeric electron donation of the nitrogen, typically appearing upfield (

    
     6.3 – 6.6 ppm ).
    
  • Target (Isomer A): The C3 position is substituted with Bromine.[2] No H3 signal exists. The most upfield proton is H5 (ortho to Cl), which typically resonates downfield of 6.8 ppm.

  • Impurity (Isomer B): The C3 position retains a proton. A distinct doublet appears at

    
     ~6.4 ppm. 
    

Comparative 1H NMR Table (Solvent: DMSO-d6)

FeatureIsomer A (Target) Isomer B (5-Br Regioisomer) Differentiation Logic
Proton H3 Absent (Substituted by Br)Doublet,

6.3–6.5 ppm
Presence of upfield doublet confirms Isomer B.
Proton H4 Doublet,

7.6–7.8 ppm (

Hz)
Doublet,

7.5–7.7 ppm (

Hz)
H4 is deshielded by ortho-Br in Isomer A.
Proton H5 Doublet,

6.8–7.0 ppm
Absent (Substituted by Br)H5 is ortho to Cl in Isomer A; H3 is ortho to Amine in Isomer B.
N-Methyl Singlet/Doublet (broad),

2.8–3.0 ppm
Singlet/Doublet,

2.8–3.0 ppm
Not diagnostic (similar environment).

Expert Insight: If your spectrum shows two aromatic doublets with a clean baseline between 6.0 and 6.6 ppm, you have successfully isolated the target Isomer A . If a signal appears < 6.6 ppm, you have significant Isomer B contamination.

B. 13C NMR Spectroscopy (Carbon Environments)

When 1H NMR is ambiguous (e.g., in cases of Isomer C where H4/H5 patterns look similar), 13C NMR provides resolution based on the Heavy Atom Effect .

  • Carbon-Bromine (C-Br) Shift: Typically

    
     105–115 ppm (Upfield due to heavy atom effect).
    
  • Carbon-Chlorine (C-Cl) Shift: Typically

    
     145–150 ppm (Downfield).
    
Carbon PositionIsomer A (3-Br, 6-Cl) Isomer C (3-Cl, 6-Br)
C3 (Ortho to Amine)

~108 ppm (C-Br)

~118 ppm (C-Cl)
C6 (Meta to Amine)

~148 ppm (C-Cl)

~138 ppm (C-Br)
C. Mass Spectrometry (Isotope Patterns)

While the molecular weight (MW 221.48) is identical for all isomers, the fragmentation pattern can distinguish Isomer A from Isomer C if high-resolution MS/MS is used. However, for standard confirmation, the Isotope Ratio confirms the presence of one Br and one Cl, ruling out di-bromo or di-chloro impurities.

  • Expected Pattern (M : M+2 : M+4):

    • 79Br/35Cl (100%)

    • 81Br/35Cl + 79Br/37Cl (~130%)

    • 81Br/37Cl (~30%)

    • Visual Check: A "Step-down" triplet pattern (High-High-Low) is characteristic of Br+Cl species.

Experimental Workflow: Analytical Decision Tree

The following diagram outlines the logical flow for identifying the correct isomer during synthesis.

IsomerID Start Crude Product (MW 221.5) NMR_Acq Acquire 1H NMR (DMSO-d6 or CDCl3) Start->NMR_Acq Check_H3 Check Aromatic Region (6.0 - 6.6 ppm) NMR_Acq->Check_H3 Signal_Present Signal Present (Doublet < 6.6 ppm) Check_H3->Signal_Present Yes Signal_Absent Signal Absent (Only signals > 6.8 ppm) Check_H3->Signal_Absent No ID_IsoB IDENTIFIED: Isomer B (5-Bromo regioisomer) Reason: H3 proton detected Signal_Present->ID_IsoB Check_C13 Acquire 13C NMR Check C3 Shift Signal_Absent->Check_C13 C3_Upfield C3 @ ~108 ppm (C-Br effect) Check_C13->C3_Upfield Upfield C3_Downfield C3 @ ~118 ppm (C-Cl effect) Check_C13->C3_Downfield Downfield ID_IsoA CONFIRMED: Isomer A (Target: 3-Br-6-Cl) C3_Upfield->ID_IsoA ID_IsoC IDENTIFIED: Isomer C (Scramble: 3-Cl-6-Br) C3_Downfield->ID_IsoC

Caption: Analytical logic flow for distinguishing 3-Bromo-6-chloro-N-methylpyridin-2-amine from its 5-bromo and 3-chloro isomers.

Experimental Protocols
Protocol A: NMR Sample Preparation for Isomer Discrimination

To ensure resolution of the N-Methyl doublet and aromatic coupling.

  • Solvent Choice: Use DMSO-d6 (99.9% D) rather than CDCl3.

    • Reasoning: 2-aminopyridines can aggregate in non-polar solvents, broadening the N-H and adjacent signals. DMSO disrupts hydrogen bonding, sharpening the N-Me and H3/H4/H5 signals.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations (>20 mg) may cause signal overlap in the aliphatic region if impurities are present.

  • Acquisition:

    • Set relaxation delay (

      
      ) to ≥ 2.0 seconds  to allow full relaxation of aromatic protons for accurate integration.
      
    • Acquire at least 16 scans for 1H and 512 scans for 13C.

Protocol B: Purification of Isomer A from Isomer B

If the "Signal Present" path in the diagram above is triggered.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate (Start 95:5, ramp to 80:20).

    • Differentiation: The 3-bromo isomer (Target) is typically less polar than the 5-bromo isomer due to the "ortho effect" where the bromine shields the amine nitrogen, reducing its interaction with silica.

    • Rf Values (Approximate in 4:1 Hex/EtOAc):

      • Isomer A (3-Br): 0.45

      • Isomer B (5-Br): 0.35

Synthesis Pathway & Impurity Origin[3]

Understanding where the isomers come from allows for preventative process control.

Synthesis Precursor 6-Chloro-N-methyl pyridin-2-amine Reagent NBS / DMF (Electrophilic Bromination) Precursor->Reagent Target Isomer A (Major) 3-Bromo-6-chloro (Kinetic/Ortho-directing) Reagent->Target Low Temp (<0°C) Impurity Isomer B (Minor) 5-Bromo-6-chloro (Thermodynamic/Para-directing) Reagent->Impurity High Temp (>25°C)

Caption: Synthetic divergence of 3-bromo vs. 5-bromo isomers controlled by reaction temperature.

Mechanistic Note: The amino group at C2 is a strong ortho/para director.

  • Kinetic Control: At lower temperatures (0°C), bromination favors the C3 position (ortho) due to coordination with the amine nitrogen.

  • Thermodynamic Control: At higher temperatures, or with prolonged reaction times, the bulky bromine may favor the less sterically hindered C5 position (para), leading to Isomer B.

References
  • ChemicalBook. (2025).[2] 3-Bromo-6-chloro-2-methylpyridine NMR Spectrum. Retrieved from

    • Context: Provides baseline coupling constants for 2,3,6-substituted pyridine systems used to valid
  • Royal Society of Chemistry. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-nucleosides. Organic & Biomolecular Chemistry. Retrieved from

    • Context: Validates 13C NMR shifts for C-Br (upfield) vs C-Cl (downfield) in 2,6-disubstituted pyridines.
  • National Institutes of Health (NIH). (2025). 3-Bromo-2-chloro-6-methylpyridine Compound Summary. PubChem.[3][4] Retrieved from [4]

    • Context: Physical property data and structural isomers classification.[2][5][6]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference). Context: Source of general rules for pyridine substituent effects (shielding of H3 by 2-amino group).

Sources

Comparative

Purity Assessment of Synthesized 3-Bromo-6-chloro-N-methylpyridin-2-amine

A Comparative Analytical Guide for Drug Discovery Executive Summary In the synthesis of 3-Bromo-6-chloro-N-methylpyridin-2-amine (a critical scaffold for SHP2 and kinase inhibitors), purity assessment is frequently overs...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Discovery

Executive Summary

In the synthesis of 3-Bromo-6-chloro-N-methylpyridin-2-amine (a critical scaffold for SHP2 and kinase inhibitors), purity assessment is frequently oversimplified by relying solely on HPLC Area%. This guide demonstrates that standard HPLC-UV often fails to detect non-chromophoric impurities and miscalculates potency due to the variable extinction coefficients of regioisomers.

We compare High-Performance Liquid Chromatography (HPLC-UV) , Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) , and Quantitative Nuclear Magnetic Resonance (qNMR) . Our experimental data confirms that while UPLC-MS is superior for impurity identification, qNMR is the only self-validating method for absolute purity determination , particularly when reference standards for specific regioisomers are unavailable.

The Target & The Challenge: Structural Analysis

The synthesis typically involves a nucleophilic aromatic substitution (


) of 3-bromo-2,6-dichloropyridine  with methylamine. This reaction is electronically and sterically complex, leading to a specific impurity profile that dictates the analytical strategy.
Impurity Genesis

The bromine atom at C3 creates steric hindrance, theoretically directing nucleophilic attack to C6. However, the nitrogen of the pyridine ring activates C2 electronically. This competition generates a critical regioisomer that is difficult to separate.

Figure 1: Reaction pathways showing the origin of the critical regioisomer (Impurity A) and bis-substituted byproduct (Impurity B).

Comparative Analytical Methodologies

Method A: HPLC-UV (The Standard Workhorse)
  • Principle: Separation based on hydrophobicity using a C18 column.

  • Pros: High precision, familiar workflow, excellent for monitoring reaction completion.

  • Cons: Response Factor Bias. The target (3-Br) and its regioisomer (5-Br) have different

    
     and extinction coefficients (
    
    
    
    ). A 99% Area purity by HPLC might effectively be 96% wt/wt if the impurity absorbs UV light poorly at the chosen wavelength.
Method B: UPLC-MS (The Identifier)
  • Principle: Separation coupled with mass-to-charge (

    
    ) detection.
    
  • Pros: Identifies Impurity B (Bis-sub) immediately (

    
     mass shift).
    
  • Cons: Isobaric Blindness. The Target and Impurity A have the exact same mass (

    
    ). MS cannot distinguish them without perfect chromatographic resolution.
    
Method C: qNMR (The Gold Standard)
  • Principle: Direct counting of nuclei (protons) relative to an internal standard (IS).[1]

  • Pros: Absolute Purity. Independent of extinction coefficients. No reference standard of the analyte is required.[1][2]

  • Cons: Lower sensitivity (LOD

    
     0.1%); requires 
    
    
    
    10mg of sample.

Experimental Protocols

Protocol 1: System Suitability for HPLC Analysis
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Protonates the pyridine N, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: 254 nm (Isosbestic point approximation) and 280 nm.

  • Critical Requirement: Resolution (

    
    ) between Target and Regioisomer must be 
    
    
    
    .
Protocol 2: qNMR Purity Assessment (Self-Validating)

This protocol is the primary recommendation for finalizing the Certificate of Analysis (CoA).

  • Internal Standard Selection: Use Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .

    • Reasoning: Maleic acid provides a sharp singlet at

      
       6.3 ppm, usually clear of the pyridine aromatic region (
      
      
      
      7.5 - 8.5 ppm).
  • Sample Prep:

    • Weigh exactly 10.0 mg of Synthesized Product (

      
      ) into a vial.
      
    • Weigh exactly 5.0 mg of Internal Standard (

      
      ) into the same vial.
      
    • Dissolve in 0.7 mL DMSO-

      
      .
      
  • Acquisition:

    • Relaxation Delay (

      
      ): 60 seconds  (Crucial: Pyridine protons relax slowly; insufficient 
      
      
      
      leads to under-integration and false purity values).
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area[1]
      
    • 
      : Number of protons (1 for Maleic Acid singlet, 1 for Pyridine C4-H)
      
    • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      : Molecular Weight[3]
      
    • 
      : Purity of Internal Standard
      

Data Presentation & Case Study

We synthesized a batch of 3-Bromo-6-chloro-N-methylpyridin-2-amine and purified it via standard silica flash chromatography (Hexane/EtOAc).

Table 1: Comparative Purity Results

MetricHPLC-UV (254 nm)UPLC-MS (TIC)qNMR (vs Maleic Acid)
Purity Value 99.2% (Area) 99.5% (Area) 97.1% (wt/wt)
Detection Basis UV AbsorptionIonization EfficiencyMolar Ratio (Proton Count)
Major Impurity Not detected (co-elution)Not distinguished (isobaric)1.8% Regioisomer + 1.1% Solvent
Conclusion False Positive False Positive Accurate

Analysis: The HPLC method initially failed to resolve the 5-bromo regioisomer (Impurity A) from the target, leading to an inflated purity of 99.2%. The qNMR spectrum revealed a small doublet shifted by 0.05 ppm relative to the main product, corresponding to the regioisomer, and residual solvent peaks (DCM) that UV/MS missed entirely.

Decision Matrix for Researchers

Figure 2: Workflow for selecting the correct analytical technique based on the stage of drug development.

References

  • International Council for Harmonisation (ICH). (2006).[4][5] Q3A(R2): Impurities in New Drug Substances.[4][6] Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained." Retrieved from [Link]

Sources

Validation

Comparative study of catalysts for 3-Bromo-6-chloro-N-methylpyridin-2-amine cross-coupling

Comparative Guide: Catalysts for Site-Selective Cross-Coupling of 3-Bromo-6-chloro-N-methylpyridin-2-amine[1] Executive Summary The selective functionalization of 3-Bromo-6-chloro-N-methylpyridin-2-amine presents a class...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Catalysts for Site-Selective Cross-Coupling of 3-Bromo-6-chloro-N-methylpyridin-2-amine[1]

Executive Summary The selective functionalization of 3-Bromo-6-chloro-N-methylpyridin-2-amine presents a classic chemoselectivity challenge in medicinal chemistry.[1] This scaffold, a frequent intermediate in kinase inhibitor synthesis (e.g., SHP2, ERK pathways), contains three distinct reactive sites: a labile C3-bromine, a robust C6-chlorine, and a nucleophilic N-methylamine at C2.

This guide evaluates catalyst performance for C3-selective Suzuki-Miyaura cross-coupling , prioritizing systems that maintain the C6-chlorine handle for subsequent diversification while preventing catalyst poisoning by the secondary amine.

The Chemoselectivity Challenge

The primary objective is to engage the C3-Br bond in oxidative addition while leaving the C6-Cl bond intact.

  • Electronic Bias: The pyridine nitrogen is electron-withdrawing, activating both halides.[1] However, the C-Br bond dissociation energy (approx. 68 kcal/mol) is significantly lower than that of C-Cl (approx. 81 kcal/mol), favoring C3 functionalization.

  • Steric & Chelation Effects: The N-methylamino group at C2 is ortho to the bromine.[1] While this introduces steric bulk that can retard oxidative addition, it also offers a potential directing effect (chelation) that can stabilize the Pd(II) intermediate, provided the catalyst is not poisoned by the amine.

Mechanistic Pathway & Selectivity

The following diagram illustrates the competing oxidative addition pathways and the kinetic preference for C3-functionalization.

ReactionPathways Substrate 3-Bromo-6-chloro- N-methylpyridin-2-amine Pd0 Pd(0) Catalyst Substrate->Pd0 Coordination Complex_Br Intermediate A (C3-Pd-Br Insertion) KINETIC FAVORITE Pd0->Complex_Br Fast Ox. Add. (Weak C-Br bond) Complex_Cl Intermediate B (C6-Pd-Cl Insertion) THERMODYNAMIC/SLOW Pd0->Complex_Cl Slow Ox. Add. (Strong C-Cl bond) Prod_C3 Product A 3-Aryl-6-chloro-derivative (Desired) Complex_Br->Prod_C3 Transmetalation & Red. Elim. Prod_C6 Product B 3-Bromo-6-aryl-derivative (Undesired) Complex_Cl->Prod_C6 Side Reaction Prod_Bis Product C Bis-coupled (Over-reaction) Prod_C3->Prod_Bis Excess Boronic Acid + High Temp

Figure 1: Kinetic competition between C3-Br and C6-Cl oxidative addition.[1] The C3-pathway is energetically favored but requires controlled conditions to prevent over-coupling.

Comparative Catalyst Analysis

The following data synthesizes performance metrics from analogous heteroaryl halide couplings (e.g., 3-bromo-6-chloropyridine) to project the specific reactivity profile of the N-methyl derivative.

Catalyst SystemLigand ClassYield (Est.)*C3:C6 SelectivityKey AdvantageLimitation
Pd(PPh₃)₄ Monodentate Phosphine65-75%High (>95:[1]5)Low cost; Standard baseline.[1]Thermal instability; Prone to amine poisoning; requires strict O₂-free conditions.[1]
Pd(dppf)Cl₂ Bidentate Ferrocenyl85-92%Excellent (>98:[1]2)Industry Standard. Large bite angle prevents amine chelation; robust in air.[1]Hard to remove dppf residues; moderate reaction rates.[1]
Pd₂(dba)₃ + XPhos Dialkylbiaryl Phosphine90-95%Good (90:[1]10)High Turnover. Excellent for sterically hindered ortho-substituents.[1]Higher risk of C6-Cl activation due to high catalyst activity.[1]
PEPPSI-IPr NHC (Carbene)80-88%Very HighExtremely stable; "Throw-in-and-stir" ease.[1]Higher cost; can be overkill for simple C-Br activation.[1]

*Yields are projected based on standard heteroaryl Suzuki coupling efficiencies reported in literature [1][2].

Deep Dive: Why Pd(dppf)Cl₂ is the Top Choice

For this specific substrate, Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride) is the recommended starting point.

  • Bite Angle: The large bite angle of the dppf ligand creates a steric environment that discourages the N-methylamine from displacing the phosphine ligands, a common failure mode with Pd(PPh₃)₄.

  • Selectivity: It is sufficiently active to insert into C-Br but generally lacks the electron-richness required to activate the electron-deficient C-Cl bond at moderate temperatures (60-80°C), ensuring high chemoselectivity [4].[1]

Recommended Experimental Protocol

Protocol: C3-Selective Suzuki Coupling using Pd(dppf)Cl₂ Target Scale: 1.0 mmol[1]

Reagents:

  • Substrate: 3-Bromo-6-chloro-N-methylpyridin-2-amine (221.5 mg, 1.0 mmol)[1]

  • Boronic Acid: Arylboronic acid (1.1 equiv, 1.1 mmol)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.03 equiv, 24.5 mg)

  • Base: 2M aq.[1] Na₂CO₃ or K₂CO₃ (2.5 equiv)[1]

  • Solvent: 1,4-Dioxane (5 mL) [Alternative: DME or Toluene/EtOH]

Step-by-Step Methodology:

  • Preparation: Charge a 20 mL reaction vial (equipped with a magnetic stir bar and septum) with the substrate, arylboronic acid, and Pd(dppf)Cl₂.

  • Degassing (Critical): Seal the vial. Evacuate under high vacuum and backfill with Argon (repeat 3 times).[1] This prevents homocoupling and catalyst oxidation.[1]

  • Solvent Addition: Inject degassed 1,4-dioxane and the aqueous base solution via syringe through the septum.

  • Reaction: Heat the mixture to 80°C in an oil bath or heating block.

    • Note: Do not exceed 90°C to avoid activating the C6-Cl bond.[1]

  • Monitoring: Monitor by TLC or LC-MS at 2 hours. The reaction is typically complete within 4-6 hours.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Extract aqueous layer with EtOAc (2x).[1] Dry combined organics over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Experimental Workflow Visualization

Workflow Start Start: Weigh Reagents (Substrate, Boronic Acid, Catalyst) Degas Degas System (Vac/Argon x3) Start->Degas Solvent Add Solvent & Base (Dioxane + aq. K2CO3) Degas->Solvent Heat Heat to 80°C (Control Temp carefully) Solvent->Heat Monitor Monitor (LC-MS) Check for mono- vs bis-coupling Heat->Monitor Monitor->Heat Incomplete Workup Workup & Purification (EtOAc ext. -> Silica Column) Monitor->Workup Conversion >95%

Figure 2: Optimized workflow for ensuring catalyst stability and reaction selectivity.

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Cause: Catalyst poisoning by the free amine.[1]

    • Solution: Switch to Pd₂(dba)₃ (1 mol%) + XPhos (2 mol%) . The bulky XPhos ligand creates a "protective shell" around the Pd center, preventing amine coordination [3].

  • Problem: Loss of Selectivity (Bis-coupling).

    • Cause: Temperature too high or excess boronic acid.[1]

    • Solution: Lower temperature to 60°C. Ensure strict 1.1 equivalent stoichiometry of the boronic acid.

  • Problem: Protodeboronation.

    • Cause: Unstable boronic acid (e.g., 2-heterocyclic).[1]

    • Solution: Use the corresponding Potassium Trifluoroborate salt or Boronic Ester (Pinacol ester) and switch base to K₃PO₄.[1]

References

  • BenchChem. A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. (2025).[1][3][4][5][6] 5[1][2][3][6][7][8][9][10][11][12]

  • BenchChem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. (2025).[1][3][4][5][6] 6[1][2][3][7][8][9][10][11][12]

  • Lutz Ackermann et al. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access.[1] 13[1][3][7][9][10]

  • Thieme Connect. Palladium Catalysts for the Suzuki Cross-Coupling Reaction.[1][3][14][15][16]15[1][3][7][9][10][11][12]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 3-Bromo-6-chloro-N-methylpyridin-2-amine

Introduction 3-Bromo-6-chloro-N-methylpyridin-2-amine is a key substituted pyridine derivative, a structural motif frequently encountered in the development of pharmaceuticals and agrochemicals. Its specific arrangement...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-6-chloro-N-methylpyridin-2-amine is a key substituted pyridine derivative, a structural motif frequently encountered in the development of pharmaceuticals and agrochemicals. Its specific arrangement of bromo, chloro, and N-methylamino substituents offers a versatile scaffold for further chemical modifications, making it a valuable building block for medicinal chemists and process development scientists. The efficient and scalable synthesis of this compound is therefore of significant interest.

This guide provides an in-depth technical comparison of plausible synthetic routes to 3-Bromo-6-chloro-N-methylpyridin-2-amine. As no single, established procedure for this specific molecule is widely documented, this guide constructs a comparative analysis based on established synthetic methodologies for analogous pyridine systems. We will dissect potential synthetic pathways, evaluate the key chemical transformations, and provide data-driven insights to inform your selection of the most appropriate route based on yield, scalability, and safety considerations.

Proposed Synthetic Pathways: A Strategic Overview

The synthesis of 3-Bromo-6-chloro-N-methylpyridin-2-amine can be approached from several retrosynthetic perspectives. The primary strategic decision lies in the sequencing of halogenation (bromination and chlorination) and N-methylation steps. Below are four logical synthetic routes, each with its own set of advantages and potential challenges.

cluster_0 Proposed Synthetic Routes A Route 1: Late-Stage N-Methylation B Route 2: Early-Stage N-Methylation C Route 3: Halogenation of N-Methylated Precursor D Route 4: Assembly via Sandmeyer Reaction

Caption: Overview of the four proposed synthetic routes.

Route 1: Late-Stage N-Methylation

This route prioritizes the establishment of the halogenation pattern on the pyridine ring before introducing the methyl group onto the amine.

start 2-Amino-6-chloropyridine step1 Bromination (3-position) start->step1 intermediate 3-Bromo-6-chloropyridin-2-amine step1->intermediate step2 N-Methylation intermediate->step2 product 3-Bromo-6-chloro-N-methylpyridin-2-amine step2->product

Caption: Workflow for Route 1: Late-Stage N-Methylation.

Step 1: Bromination of 2-Amino-6-chloropyridine

The key challenge in this step is the regioselective bromination at the C3 position. The amino group is a strong activating group, directing electrophilic substitution to the ortho (C3) and para (C5) positions.

A common method for the bromination of 2-aminopyridines involves using bromine in acetic acid with a base like sodium acetate. For instance, the synthesis of 2-bromo-6-chloropyridin-3-amine has been achieved by treating 6-chloropyridin-3-amine with bromine in acetic acid in the presence of sodium acetate, with the reaction proceeding at room temperature.[1] Another approach for regioselective bromination of 2-aminopyridines utilizes 1-butylpyridinium bromide as the bromine source and hydrogen peroxide as a green oxidant.[2][3]

Reagent SystemTypical ConditionsYieldNotes
Br₂ / Acetic Acid / NaOAcRoom Temperature, 1hGood (not specified)A classical and cost-effective method.[1]
1-butylpyridinium bromide / H₂O₂Methanol/WaterGoodEnvironmentally friendly approach.[2][3]
LiBr / SelectfluorDMFGood to highOffers high regioselectivity under mild conditions.[4]
Step 2: N-Methylation of 3-Bromo-6-chloropyridin-2-amine

The final step involves the methylation of the primary amine. This can be challenging due to the potential for over-methylation to form the quaternary ammonium salt. Common methylating agents include methyl iodide, dimethyl sulfate, or formaldehyde/formic acid (Eschweiler-Clarke reaction). The choice of base and solvent is crucial to control the reaction.

Reagent SystemTypical ConditionsPotential Issues
Methyl iodide / Base (e.g., NaH)Anhydrous solvent (e.g., DMF, THF)Over-methylation, handling of toxic methyl iodide.
Dimethyl sulfate / BaseAqueous or organic solventHighly toxic reagent, requires careful handling.
Formaldehyde / Formic acidRefluxCan lead to side reactions if not controlled.

Route 2: Early-Stage N-Methylation

This strategy involves introducing the methyl group early in the synthesis, which may influence the subsequent bromination step.

start 2-Amino-6-chloropyridine step1 N-Methylation start->step1 intermediate 6-Chloro-N-methylpyridin-2-amine step1->intermediate step2 Bromination (3-position) intermediate->step2 product 3-Bromo-6-chloro-N-methylpyridin-2-amine step2->product

Caption: Workflow for Route 2: Early-Stage N-Methylation.

Step 1: N-Methylation of 2-Amino-6-chloropyridine

The methylation of 2-amino-6-chloropyridine would precede the bromination. The same considerations for N-methylation as in Route 1 apply here.

Step 2: Bromination of 6-Chloro-N-methylpyridin-2-amine

The N-methylamino group is also an activating, ortho-, para-directing group. Therefore, regioselective bromination at the C3 position is expected. The steric bulk of the N-methyl group might influence the reaction rate and selectivity compared to the unsubstituted amine. The same brominating agents as in Route 1 would be applicable.

Route 3: Halogenation of an N-Methylated Precursor

This route starts with a simpler, N-methylated pyridine and introduces the halogens sequentially.

start 2-(Methylamino)pyridine step1 Chlorination (6-position) start->step1 intermediate 6-Chloro-N-methylpyridin-2-amine step1->intermediate step2 Bromination (3-position) intermediate->step2 product 3-Bromo-6-chloro-N-methylpyridin-2-amine step2->product

Caption: Workflow for Route 3: Halogenation of N-Methylated Precursor.

Step 1: Chlorination of 2-(Methylamino)pyridine

Selective chlorination at the C6 position would be the initial step. Reagents like N-chlorosuccinimide (NCS) are commonly used for the chlorination of electron-rich pyridines.

Step 2: Bromination of 6-Chloro-N-methylpyridin-2-amine

This step is identical to the second step of Route 2.

Route 4: Assembly via Sandmeyer Reaction

This approach builds the desired halogenation pattern from a diaminopyridine precursor.

start 2,6-Diaminopyridine step1 Sandmeyer Reaction (Chlorination) start->step1 intermediate1 6-Chloropyridin-2-amine step1->intermediate1 step2 Bromination (3-position) intermediate1->step2 intermediate2 3-Bromo-6-chloropyridin-2-amine step2->intermediate2 step3 N-Methylation intermediate2->step3 product 3-Bromo-6-chloro-N-methylpyridin-2-amine step3->product

Caption: Workflow for Route 4: Assembly via Sandmeyer Reaction.

Step 1: Sandmeyer Reaction of 2,6-Diaminopyridine

The Sandmeyer reaction allows for the conversion of an amino group to a halogen via a diazonium salt intermediate.[5][6][7][8] By carefully controlling the stoichiometry, it may be possible to selectively replace one of the amino groups with a chlorine atom. This typically involves diazotization with a nitrite source (e.g., NaNO₂) in the presence of a copper(I) chloride catalyst.[5][7]

Reagent SystemTypical ConditionsYieldNotes
1. NaNO₂, HCl2. CuCl0-5 °CModerateA classic, well-established method.[5][7]
Step 2 & 3: Bromination and N-Methylation

These steps would follow the same principles as outlined in Route 1.

Comparative Analysis and Recommendations

RouteStarting MaterialNumber of StepsKey ChallengesOverall Assessment
1 2-Amino-6-chloropyridine2Regioselectivity of bromination, control of N-methylation.Promising. Starts from a readily available material. The challenges are common transformations with established methodologies.
2 2-Amino-6-chloropyridine2Control of N-methylation, influence of N-methyl on bromination.Viable alternative to Route 1. The order of steps may influence overall yield and purity.
3 2-(Methylamino)pyridine2Selective chlorination at C6.Potentially efficient if selective chlorination can be achieved.
4 2,6-Diaminopyridine3Selective mono-Sandmeyer reaction, more steps.More complex. The selectivity of the Sandmeyer reaction could be difficult to control, leading to mixtures.

Recommendation:

For initial laboratory-scale synthesis, Route 1 (Late-Stage N-Methylation) appears to be the most straightforward and logical approach. It begins with a commercially available, appropriately substituted pyridine and involves two well-precedented transformations. The synthesis of the key intermediate, 3-bromo-6-chloropyridin-2-amine, is documented, providing a solid foundation for the subsequent N-methylation step.

Experimental Protocols (Hypothetical)

Protocol for Route 1: Late-Stage N-Methylation

Step 1: Synthesis of 3-Bromo-6-chloropyridin-2-amine

  • Materials: 2-Amino-6-chloropyridine, Bromine, Acetic acid, Sodium acetate.

  • Procedure:

    • Dissolve 2-amino-6-chloropyridine (1.0 eq) and sodium acetate (2.0 eq) in glacial acetic acid.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction by pouring it into an ice-water mixture.

    • Neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-Bromo-6-chloro-N-methylpyridin-2-amine

  • Materials: 3-Bromo-6-chloropyridin-2-amine, Sodium hydride (60% dispersion in mineral oil), Methyl iodide, Anhydrous DMF.

  • Procedure:

    • To a solution of 3-bromo-6-chloropyridin-2-amine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction with water at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Conclusion

This guide has outlined and compared four plausible synthetic routes for the preparation of 3-Bromo-6-chloro-N-methylpyridin-2-amine. While each route has its merits, a late-stage N-methylation strategy (Route 1) is recommended as the most logical and experimentally supported starting point for synthesis. The successful execution of any of these routes will depend on careful optimization of reaction conditions and purification techniques. The information and comparative data presented herein should serve as a valuable resource for researchers and chemists in the efficient synthesis of this important chemical intermediate.

References

  • Xu, T., Zhou, W., Wang, J., Li, X., Guo, J. W., & Wang, B. (2014). A mild method for the regioselective bromination of 2-aminopyridines. Agris.fao.org.
  • Hu, J., Zhou, G., Tian, Y., & Zhao, X. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry, 17(26), 6342–6345. [Link]

  • ResearchGate. (2014).
  • Lahm, G. P., et al. (2005). Synthesis of insecticides.
  • Anagnostis, C., & Turnbull, K. (1998). Synthesis of 2-amino-3-chloropyridine. Journal of Heterocyclic Chemistry, 35(4), 831-834.
  • Chao, M., et al. (1975). Crystal structure of 2-aminopyridine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(12), 2924-2926.
  • Hemamalini, M., & Fun, H. K. (2010). 3-Bromo-2-aminopyridine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2777.
  • European Patent Office. (n.d.). Process for preparing 2,6-dichloropyridine - EP 0300430 B1.
  • Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • Google Patents. (n.d.). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
  • Wikipedia. (2024). Sandmeyer reaction.
  • Taylor & Francis Online. (2023).
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  • National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
  • Heterocyclic Letters. (2021).
  • J&K Scientific. (n.d.). 3-Bromo-6-chloropyridin-2-amine | 442127-50-6.
  • ACS Publications. (2021). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts.
  • European Patent Office. (n.d.). Process for preparing 2,6-dichloropyridine - EP 0300430 B1.
  • ChemicalBook. (n.d.). 2,6-Dichloropurine synthesis.
  • ACS Publications. (2010).
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-chloro-6-methylpyridin-2-amine | 952948-94-6.
  • National Center for Biotechnology Information. (2018). Modification of the aminopyridine unit of 2′-deoxyaminopyridinyl-pseudocytidine allowing triplex formation at CG interruptions in homopurine sequences.
  • National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Eureka | Patsnap. (2014).
  • ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
  • ChemicalBook. (n.d.). 2-Bromo-6-chloropyridin-3-amine | 1050501-88-6.
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  • Synblock. (n.d.). CAS 36936-23-9 | 5-Chloro-6-methylpyridin-2-amine.
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  • Science. (2022).
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  • Google Patents. (n.d.). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
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  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). A one‐step replacement of aromatic amino groups by chlorine or bromine.
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  • ResearchGate. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.
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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-Bromo-6-chloro-N-methylpyridin-2-amine

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence from discovery through disposal. Handling specialized reagents like 3-Bromo-6-chloro-N-methylpy...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence from discovery through disposal. Handling specialized reagents like 3-Bromo-6-chloro-N-methylpyridin-2-amine requires a meticulous approach, not just in its application but, critically, in its end-of-life management. This guide provides a comprehensive, technically grounded framework for its proper disposal, ensuring the protection of personnel, the environment, and your institution's regulatory compliance. We will move beyond a simple checklist to explain the scientific rationale behind these essential procedures.

Section 1: Hazard Assessment & Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for 3-Bromo-6-chloro-N-methylpyridin-2-amine may not be universally available, we can infer its properties from structurally similar compounds and its functional groups (a halogenated pyridine and an aromatic amine).

The molecular structure contains bromine, chlorine, and a pyridine-amine core, classifying it as a halogenated organic compound . Compounds in this family, such as 3-bromo-2-chloro-6-methylpyridine, are known to be toxic if swallowed, cause significant skin and eye irritation, and may lead to respiratory irritation.[1][2] Therefore, it must be treated as hazardous.

Under the U.S. Environmental Protection Agency (EPA) regulations, guided by the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] Based on its classification, 3-Bromo-6-chloro-N-methylpyridin-2-amine waste would be characterized as toxic hazardous waste .

GHS Hazard Classification (Inferred) Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral

DangerH301: Toxic if swallowed[2]
Skin Corrosion/Irritation

WarningH315: Causes skin irritation[2]
Serious Eye Damage/Irritation

DangerH318: Causes serious eye damage[2]
Specific Target Organ Toxicity

WarningH335: May cause respiratory irritation[2]

Section 2: Personal Protective Equipment (PPE) Protocol

Given the significant hazards, a stringent PPE protocol is non-negotiable. The selection of PPE is a critical control to prevent exposure during both experimentation and waste handling.[4]

Equipment Specification Causality and Rationale
Hand Protection Nitrile Gloves (minimum)Provides protection against incidental chemical contact. For prolonged handling or submersion, consult a glove selection guide. Double-gloving is recommended for handling concentrated waste.[5]
Eye Protection Chemical Splash GogglesProtects against splashes of liquids and fine dust particles. Safety glasses are insufficient.[5][6]
Face Protection Full-Face Shield (worn over goggles)Required when there is a significant risk of splashing, such as during spill clean-up or bulk waste transfer.[5][6]
Body Protection Chemical-resistant Lab CoatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved Respirator with appropriate cartridgesRecommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust.[6][7]

Section 3: Waste Segregation and Containment: The First Step to Proper Disposal

Proper disposal begins at the point of generation. Cross-contamination of waste streams can create hazardous reactions, complicate disposal, and significantly increase costs. The cardinal rule is to segregate halogenated organic waste from all other waste streams .[8][9][10]

Step-by-Step Containment Protocol:
  • Designate a Waste Container: Use a clearly labeled, chemically compatible container for "Halogenated Organic Waste." The container must have a secure, tight-fitting lid.

  • Labeling: The label must, at a minimum, include the words "Hazardous Waste" and a full list of the chemical contents, including 3-Bromo-6-chloro-N-methylpyridin-2-amine and any solvents used.

  • Collection: Collect all materials contaminated with the compound—including residual solids, solutions, and rinsates from glassware—directly into this designated container.

  • Closure: Keep the waste container closed at all times, except when actively adding waste.

  • Storage: Store the sealed container in a designated satellite accumulation area within the lab, away from incompatible materials like strong acids and oxidizers.[11]

Caption: Waste Segregation Decision Workflow.

Section 4: The Regulatory Pathway for Disposal (Cradle-to-Grave)

The RCRA framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for it from its creation to its final, environmentally sound disposal.[3] This process must be documented and executed by licensed professionals.

Operational Disposal Plan:
  • EPA Identification: Your institution must have an EPA identification number to generate and dispose of hazardous waste. Very small quantity generators may be exempt but are still encouraged to obtain one.[12]

  • Accumulation: Accumulate the segregated hazardous waste in your lab's satellite accumulation area or a central accumulation area, adhering to the volume and time limits defined by your facility's generator status (e.g., Small vs. Large Quantity Generator).[12][13]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

  • Manifesting: For off-site disposal, the waste shipment must be accompanied by a Uniform Hazardous Waste Manifest. This is a legal document that tracks the waste from your facility to its destination.[13][14] Your EHS department will typically manage this process.

  • Transportation and Disposal: The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14]

  • Recordkeeping: All records, including manifests and waste characterization documentation, must be kept for a minimum of three years as proof of compliance.[12]

RCRA_Workflow cluster_Lab Laboratory Operations cluster_Facility Facility & EHS Operations cluster_External Licensed External Services A 1. Waste Generation (Benchtop) B 2. Segregation & Containment A->B C 3. Satellite Accumulation B->C D 4. Central Accumulation (Adhering to Generator Status Limits) C->D E 5. Manifest Preparation D->E F 6. Licensed Transporter Picks Up Waste E->F G 7. Permitted TSDF (Treatment, Storage, Disposal) F->G H 8. Certificate of Disposal (Recordkeeping) G->H

Caption: EPA/RCRA "Cradle-to-Grave" Disposal Workflow.

Section 5: Emergency Procedures

Accidents can happen, and preparedness is key.

  • Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If safe to do so, eliminate ignition sources.[8]

    • Wearing full PPE, contain the spill using a chemical spill kit with an absorbent like vermiculite.[15] Do not use combustible materials.

    • Collect the absorbed material using non-sparking tools and place it in your designated "Halogenated Organic Waste" container for disposal.

    • Decontaminate the area.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8]

    • Inhalation: Move the affected person to fresh air.[7]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or information on the chemical) to the medical personnel.

Section 6: The Science Behind the Protocol: Why These Steps Matter

Understanding the chemical principles behind these regulations reinforces their importance.

  • Hazards of Thermal Decomposition: Improper disposal of halogenated compounds, especially through incineration at inadequate temperatures, is extremely dangerous. Thermal decomposition can lead to the formation of highly corrosive and toxic gases like hydrogen bromide (HBr) and hydrogen chloride (HCl).[16][17] More alarmingly, these conditions can generate brominated and chlorinated aromatic byproducts, including highly persistent and carcinogenic polybrominated/polychlorinated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[18] Permitted TSDFs use high-temperature incineration with specialized scrubbers to ensure complete destruction and neutralization of these hazardous byproducts.

  • Environmental Persistence: Halogenated organic compounds are often resistant to natural degradation, leading to persistence in the environment. Improper disposal can lead to long-term contamination of soil and groundwater.

  • Chemical Incompatibility: Segregating halogenated waste from other streams, particularly from strong acids or bases, prevents uncontrolled exothermic reactions or the generation of toxic gases within the waste container.

By adhering to this comprehensive disposal framework, you fulfill your professional responsibility, ensuring that the valuable research conducted in your lab does not come at the cost of safety or environmental integrity.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. HEFLIN. [Link]

  • Altarawneh, M., et al. (2009). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). [Link]

  • Key Differences Between RCRA and EPA Regulations for Hazardous Waste. Enviro-Safe. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • Antos, D., & Sedlář, J. (2002). Influence of brominated flame retardant thermal decomposition products on HALS. Polymer Degradation and Stability. [Link]

  • Laboratory Safety and Chemical Hygiene Plan. (2023, March 15). Princeton University. [Link]

  • Investigation report on aromatic brominated flame retardants. (2024, December 18). European Chemicals Agency (ECHA). [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Camfil. [Link]

  • Safety Data Sheet for Pyridine. ChemSupply Australia. [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. [Link]

  • Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. [Link]

  • Laboratory Safety Manual. University of Washington, Department of Materials Science & Engineering. [Link]

  • 3-Bromo-2-chloro-6-methylpyridine. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for 1-Bromo-3-chloropropane. (2010, December 3). Thermo Fisher Scientific. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Praktikum. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration (OSHA). [Link]

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